Calcium oxytetracycline
Description
Oxytetracycline is a tetracycline used for treatment of infections caused by a variety of Gram positive and Gram negative microorganisms including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae (respiratory infections), and Diplococcus pneumoniae. It has a role as an antibacterial drug, a protein synthesis inhibitor, an antimicrobial agent, an anti-inflammatory drug and a bacterial metabolite. It is a tautomer of an oxytetracycline zwitterion.
Terramycin has been reported in Streptomyces anthocyanicus, Streptomyces varsoviensis, and other organisms with data available.
OXYTETRACYCLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 3 approved and 2 investigational indications.
A tetracycline analog isolated from the actinomycete streptomyces rimosus and used in a wide variety of clinical conditions. [PubChem]
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/ The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/ |
|---|---|
CAS No. |
7179-50-2 |
Molecular Formula |
C22H22CaN2O9 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
calcium (5S,5aR,6S,6aR,7S,10aR)-9-carbamoyl-7-(dimethylamino)-5,6,10,10a-tetrahydroxy-5-methyl-8,11-dioxo-5a,6,6a,7-tetrahydrotetracene-1,12-diolate |
InChI |
InChI=1S/C22H24N2O9.Ca/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;+2/p-2/t12-,13-,14+,17+,21-,22+;/m1./s1 |
InChI Key |
VNXGBFNHSOJJDT-IFLJXUKPSA-L |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2] |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2] |
Color/Form |
Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |
density |
1.634 at 20 °C |
melting_point |
184.5 °C |
physical_description |
Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |
Related CAS |
79-57-2 (Parent) |
solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Calcium Oxytetracycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of calcium oxytetracycline, a widely used broad-spectrum antibiotic. The document details experimental protocols for its preparation and analytical methods for its characterization, including data presentation in structured tables and visualization of key processes through diagrams.
Introduction
Oxytetracycline is a member of the tetracycline class of antibiotics, which are produced by certain strains of Streptomyces bacteria, primarily Streptomyces rimosus.[1][2] Its mechanism of action involves the inhibition of protein synthesis in bacteria, making it effective against a wide range of Gram-positive and Gram-negative bacteria.[3] this compound is a salt of oxytetracycline that is commonly used in pharmaceutical formulations. This guide outlines the laboratory-scale synthesis of this compound and the analytical techniques used to verify its identity, purity, and stability.
Synthesis of this compound
The synthesis of this compound is typically a multi-step process that begins with the fermentation of Streptomyces rimosus to produce oxytetracycline, followed by purification and conversion to the calcium salt. While industrial production methods are well-established, this section focuses on a laboratory-scale protocol.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a composite of methodologies described in the scientific and patent literature, adapted for a research laboratory setting.
Materials:
-
Oxytetracycline hydrochloride
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
Preparation of Oxytetracycline Solution:
-
Dissolve a specific molar amount of oxytetracycline hydrochloride in deionized water to create a solution of known concentration (e.g., 5-20% w/v).[4]
-
Adjust the pH of the solution to between 0.5 and 2.0 using sulfuric acid while stirring continuously.
-
-
Formation of this compound:
-
Slowly add a stoichiometric amount of calcium carbonate to the acidic oxytetracycline solution with constant stirring. A common mass ratio of oxytetracycline to calcium carbonate is approximately 1:0.2 to 1:0.4.
-
Allow the reaction to proceed for 1 to 5 hours at room temperature (20-28 °C). During this time, the this compound complex will precipitate out of the solution.
-
-
Neutralization and Precipitation:
-
Adjust the pH of the reaction mixture to between 7.0 and 9.5 using a sodium hydroxide solution. This step is crucial for the complete precipitation of the this compound complex.
-
Allow the mixture to stand to ensure complete precipitation.
-
-
Isolation and Purification:
-
Isolate the precipitated this compound by filtration.
-
Wash the solid product with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Further purify the product by recrystallization from a suitable solvent system, such as a methanol-water mixture.
-
Dry the purified this compound under vacuum at a temperature not exceeding 40°C to a constant weight.
-
Experimental Workflow:
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Spectroscopic Characterization
3.1.1. Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a rapid and straightforward method for the quantitative analysis of oxytetracycline.
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of oxytetracycline reference standard in 0.01 N hydrochloric acid to prepare a stock solution (e.g., 250 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with 0.01 N HCl to achieve concentrations in the range of 5-25 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in 0.01 N HCl to obtain a theoretical concentration within the calibration range (e.g., 5 µg/mL).
-
-
Measurement:
-
Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 268 nm for oxytetracycline in acidic solution.
-
Use 0.01 N HCl as a blank.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of oxytetracycline in the sample solution from the calibration curve.
-
Table 1: UV-Vis Spectrophotometry Data for Oxytetracycline
| Parameter | Value |
| Solvent | 0.01 N Hydrochloric Acid |
| Wavelength of Max. Absorbance (λmax) | ~268 nm |
| Linearity Range | 5 - 25 µg/mL |
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of oxytetracycline and its potential impurities, thus assessing the purity of the synthesized compound.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Nucleosil C18, 5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.4% orthophosphoric acid (pH adjusted to 2.7 with triethanolamine) in a ratio of 20:10:70 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 20 °C.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of oxytetracycline hydrochloride in 0.01 M HCl (e.g., 1 mg/mL).
-
Prepare a sample solution of the synthesized this compound in the same solvent at a comparable concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for oxytetracycline under these conditions is approximately 4.9 minutes.
-
Calculate the purity of the synthesized sample by comparing the peak area of the main oxytetracycline peak to the total area of all peaks in the chromatogram.
-
Table 2: HPLC Parameters for Oxytetracycline Analysis
| Parameter | Condition |
| Column | Nucleosil C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Methanol:0.4% H₃PO₄ (pH 2.7) (20:10:70) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 20 °C |
| Approx. Retention Time | 4.9 min |
Mechanism of Action
Oxytetracycline exerts its antibacterial effect by inhibiting protein synthesis in prokaryotic cells. It specifically targets the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins.
The primary mechanism involves the binding of oxytetracycline to the 30S ribosomal subunit. This binding physically obstructs the A-site of the ribosome, which is the binding site for aminoacyl-tRNA. By blocking the A-site, oxytetracycline prevents the attachment of incoming aminoacyl-tRNA molecules to the mRNA-ribosome complex. This effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis. As proteins are essential for virtually all cellular functions, this inhibition of protein synthesis ultimately leads to the arrest of bacterial growth and replication.
Signaling Pathway Diagram:
Conclusion
This technical guide has provided detailed methodologies for the synthesis and characterization of this compound, tailored for a research and development setting. The outlined protocols for synthesis, UV-Vis spectrophotometry, and HPLC analysis, along with the illustrative diagrams, offer a comprehensive resource for scientists working with this important antibiotic. Adherence to these detailed procedures will facilitate the production and quality control of this compound for further investigation and application in drug development.
References
- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. suanfarma.com [suanfarma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102702017B - Preparation method of alkyl trimethylammonium this compound - Google Patents [patents.google.com]
The Differential Impact of Calcium Oxytetracycline on Gram-Positive and Gram-Negative Bacteria: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antimicrobial effects of calcium oxytetracycline, focusing on its differential activity against gram-positive and gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the agent's mechanism of action, susceptibility patterns, and the experimental protocols used for its evaluation.
Executive Summary
Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, functions by inhibiting protein synthesis in a wide array of bacteria.[1] Its efficacy, however, can vary between gram-positive and gram-negative organisms due to fundamental differences in their cell wall structure, which influences drug uptake and efflux. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of oxytetracycline against key pathogenic bacteria, outlines the standardized methodologies for determining these values, and visually represents the antibiotic's mechanism of action and experimental workflows.
Mechanism of Action
Oxytetracycline exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[1] This binding action physically obstructs the docking of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the elongating polypeptide chain. This ultimately halts protein synthesis, which is essential for bacterial growth and replication. The selectivity of oxytetracycline for bacteria is attributed to the structural differences between bacterial (70S) and mammalian (80S) ribosomes.
While the primary target is conserved in both gram-positive and gram-negative bacteria, the pathway to reach this target differs. In gram-negative bacteria, oxytetracycline must first traverse the outer membrane, a process often facilitated by porin channels, before crossing the inner cytoplasmic membrane to accumulate in the cytoplasm. Gram-positive bacteria lack this outer membrane, presenting a different permeability challenge.
Comparative Susceptibility: Gram-Positive vs. Gram-Negative Bacteria
The in vitro activity of oxytetracycline is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for oxytetracycline against a selection of clinically relevant gram-positive and gram-negative bacteria. These values are compiled from various studies and surveillance programs.
Table 1: Oxytetracycline MICs for Gram-Positive Bacteria (µg/mL)
| Bacterial Species | MIC50 | MIC90 | Resistance Breakpoint (µg/mL) |
| Staphylococcus aureus | 1 | >32 | ≥16 |
| Streptococcus pyogenes | 0.25 | 16 | ≥8 |
| Enterococcus faecalis | 8 | >32 | ≥16 |
Table 2: Oxytetracycline MICs for Gram-Negative Bacteria (µg/mL)
| Bacterial Species | MIC50 | MIC90 | Resistance Breakpoint (µg/mL) |
| Escherichia coli | 2 | >32 | ≥16 |
| Klebsiella pneumoniae | 16 | >64 | ≥16 |
| Pseudomonas aeruginosa | 32 | >128 | ≥16 |
Note: MIC values can vary significantly based on the geographic location, the source of the isolate (e.g., human, animal), and the specific strain's resistance mechanisms. Breakpoints are based on CLSI guidelines and may be updated.
Generally, many strains of both gram-positive and gram-negative bacteria now exhibit high levels of resistance to tetracyclines, including oxytetracycline. This is often due to the acquisition of resistance genes that code for efflux pumps or ribosomal protection proteins.
Experimental Protocols for Susceptibility Testing
The determination of MIC is crucial for understanding the efficacy of an antibiotic. The following are standardized protocols for conducting antimicrobial susceptibility testing.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from a pure culture are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of oxytetracycline at which there is no visible bacterial growth (turbidity).
Agar Dilution Method
This method involves the incorporation of the antibiotic directly into the agar medium.
-
Preparation of Antibiotic-Containing Plates: A stock solution of this compound is prepared. Appropriate volumes of the stock solution are added to molten Mueller-Hinton Agar (MHA) to achieve a series of desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension. A growth control plate (without antibiotic) is also inoculated.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of oxytetracycline that completely inhibits bacterial growth on the agar surface.
Conclusion
This compound remains a significant antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria. Its primary mechanism of action, the inhibition of protein synthesis via binding to the 30S ribosomal subunit, is well-established. However, the emergence and spread of resistance have necessitated careful monitoring of its activity through standardized susceptibility testing methods like broth microdilution and agar dilution. The quantitative data presented in this guide highlights the variability in susceptibility among different bacterial species and underscores the importance of ongoing surveillance to guide effective clinical use. The provided experimental protocols and diagrams serve as valuable resources for researchers and drug development professionals in the continued evaluation of this important antimicrobial agent.
References
An In-depth Technical Guide to the Biosynthesis of Oxytetracycline and its Calcium Salt Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of the broad-spectrum antibiotic, oxytetracycline, and the subsequent formation of its calcium salt. Oxytetracycline, a member of the tetracycline family, is a complex polyketide synthesized by the actinomycete Streptomyces rimosus. This document details the intricate enzymatic pathway of its biosynthesis, from the initial condensation of precursor molecules to the final tailoring reactions. Furthermore, it outlines the principles and a proposed methodology for the formation of oxytetracycline calcium salt, a common pharmaceutical formulation. Quantitative data on production yields are summarized, and detailed experimental protocols for key processes are provided. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Biosynthesis of Oxytetracycline
The biosynthesis of oxytetracycline is a multi-step process orchestrated by a cluster of genes in Streptomyces rimosus. The pathway can be broadly divided into three main stages: synthesis of the polyketide backbone, cyclization and aromatization, and a series of post-polyketide modifications.
Polyketide Backbone Synthesis
The process is initiated by a type II polyketide synthase (PKS) which catalyzes the iterative condensation of a starter unit with several extender units.[1]
-
Starter Unit: The biosynthesis begins with a malonamyl-CoA starter unit.
-
Extender Units: Eight molecules of malonyl-CoA are sequentially added to the growing polyketide chain.
-
Key Enzymes: This process is primarily catalyzed by the minimal PKS complex, which includes:
-
Ketosynthase (KS) and Chain Length Factor (CLF): These enzymes (OxyA and OxyB) work together to catalyze the decarboxylative condensation of the malonyl-CoA extender units.
-
Acyl Carrier Protein (ACP): The growing polyketide chain is tethered to the ACP (OxyC) throughout the elongation process.
-
Cyclization and Aromatization
Once the full-length polyketide chain is assembled, it undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring structure. This transformation is facilitated by a set of dedicated enzymes, including cyclases and aromatases, which ensure the correct folding and ring formation.
Post-Polyketide Tailoring
The tetracyclic intermediate undergoes several enzymatic modifications to yield the final bioactive oxytetracycline molecule. These tailoring steps are crucial for the antibiotic's activity. Key modifications include:
-
Hydroxylation: Specific oxygenase enzymes introduce hydroxyl groups at various positions on the tetracycline scaffold. A notable step is the C-6 hydroxylation.
-
Reduction: Reductase enzymes are responsible for key reduction steps in the final stages of the biosynthesis.
A simplified diagram of the oxytetracycline biosynthetic pathway is presented below:
Quantitative Data on Oxytetracycline Production
The production of oxytetracycline by Streptomyces rimosus can be influenced by various factors, including the strain, fermentation medium composition, and culture conditions. The following table summarizes some reported production yields.
| Streptomyces rimosus Strain | Fermentation Type | Key Medium Components | Oxytetracycline Yield | Reference |
| 12907 | Submerged Fermentation | Black strap molasses, fodder yeast, rice bran | 850 g crude OTC from 700 L | [2] |
| ATCC 33022 | Submerged Fermentation | High fructose syrup (1%) | 0.12 g/L | [3] |
| ATCC 33022 | Submerged Fermentation | Vitamin B complex (0.05%) | 0.15 g/L | [3] |
| TM-55 | Solid-State Fermentation | Corncob, rice bran, (NH4)2SO4, CaCO3 | 7-8 mg/g substrate | [4] |
| ATCC 10970 (Wild Type) | Submerged Batch Culture | Corn starch, soy flour, CaCO3 | 70 mg/L | |
| HP126 (Mutagenized) | Submerged Batch Culture | Corn starch, soy flour, CaCO3 | 4,490 mg/L |
Formation of Oxytetracycline Calcium Salt
Oxytetracycline is an amphoteric compound, meaning it can act as both an acid and a base. The acidic nature of the molecule allows it to form salts with various cations, including calcium. The formation of the calcium salt is a common method for preparing a more stable and less soluble form of the antibiotic, which can be advantageous for certain pharmaceutical formulations. The interaction involves the chelation of calcium ions by the functional groups on the oxytetracycline molecule.
Proposed Mechanism
The formation of oxytetracycline calcium salt is a precipitation reaction. When a solution of oxytetracycline is treated with a source of calcium ions under appropriate pH conditions, the relatively insoluble calcium salt precipitates out of the solution. Calcium carbonate is a commonly used source of calcium ions for this purpose, as it also helps in adjusting the pH to a suitable range for precipitation.
A general workflow for the formation of oxytetracycline calcium salt is depicted below:
Experimental Protocols
Fermentative Production of Oxytetracycline
This protocol is based on the methodology for submerged fermentation of Streptomyces rimosus.
4.1.1. Materials and Media
-
Streptomyces rimosus strain (e.g., ATCC 10970)
-
Seed culture medium (e.g., ISP2 broth)
-
Production medium (per liter): 75.0 g corn starch, 10.0 g soy flour, 7.0 g CaCO3, 7.0 g (NH4)2SO4, 2.5 g corn steep liquor, 2.0 g NaCl, 75.0 mg amylase, 75 mg KH2PO4, 5 mg CoCl2. Adjust pH to 7.0.
-
Shake flasks or fermenter
-
Incubator shaker
4.1.2. Procedure
-
Inoculum Preparation: Inoculate a loopful of S. rimosus from a slant into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.
-
Monitoring: Periodically take samples to monitor cell growth, pH, substrate consumption, and oxytetracycline production.
-
Extraction and Quantification: At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration. Extract the oxytetracycline from the broth using a suitable solvent (e.g., butanol) at an alkaline pH. Quantify the oxytetracycline concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Preparation of Oxytetracycline Calcium Salt
This is a proposed protocol based on general chemical principles and information from related patents.
4.2.1. Materials
-
Purified oxytetracycline base or hydrochloride
-
Calcium carbonate (CaCO3)
-
Deionized water
-
Suitable solvent (e.g., ethanol, methanol)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Filtration apparatus
-
Vacuum oven
4.2.2. Procedure
-
Dissolution of Oxytetracycline: Dissolve a known amount of purified oxytetracycline in a suitable solvent. If starting with oxytetracycline hydrochloride, the solution will be acidic. If starting with the base, a small amount of acid may be needed for complete dissolution.
-
Preparation of Calcium Carbonate Slurry: Prepare a slurry of calcium carbonate in deionized water. The amount of calcium carbonate should be in stoichiometric excess relative to the oxytetracycline.
-
Reaction: Slowly add the calcium carbonate slurry to the oxytetracycline solution with constant stirring. The reaction will likely cause effervescence as carbon dioxide is released.
-
pH Adjustment and Precipitation: Monitor the pH of the mixture. The formation of the calcium salt is favored at a neutral to slightly alkaline pH. Adjust the pH to approximately 6.0-8.0 with dilute NaOH or HCl as needed. Continue stirring for several hours to ensure complete precipitation.
-
Isolation: Collect the precipitated oxytetracycline calcium salt by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the filter cake with deionized water to remove any unreacted salts and impurities, followed by a wash with a small amount of a volatile organic solvent (e.g., ethanol) to aid in drying.
-
Drying: Dry the purified oxytetracycline calcium salt in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The final product should be characterized to confirm its identity and purity, and to ensure it meets the required specifications.
Conclusion
The biosynthesis of oxytetracycline is a complex and fascinating example of microbial secondary metabolism, involving a highly coordinated series of enzymatic reactions. Understanding this pathway is crucial for strain improvement and the potential for biosynthetic engineering of novel tetracycline analogs. The formation of the calcium salt of oxytetracycline represents a key step in its formulation as a pharmaceutical product, enhancing its stability and modifying its solubility characteristics. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of antibiotic drug development and production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The fermentative production of oxytetracycline on industrial by-products by Streptomyces rimosus 12907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Oxytetracycline production by Streptomyces rimosus in solid-state fermentation of corncob - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of the Oxytetracycline-Calcium Complex
Introduction
Oxytetracycline is a broad-spectrum antibiotic from the tetracycline class, produced by the actinomycete Streptomyces rimosus.[1] It is widely used in both human and veterinary medicine to treat a variety of bacterial infections by inhibiting protein synthesis.[2][3] A critical aspect of oxytetracycline's chemistry is its ability to form stable chelate complexes with polyvalent metal cations, most notably calcium (Ca²⁺).[4][5] This interaction significantly influences the drug's physical and chemical properties, including its solubility, stability, and pharmacokinetic profile. Understanding the characteristics of the oxytetracycline-calcium complex is therefore essential for researchers, scientists, and professionals involved in drug development, formulation, and delivery. This guide provides an in-depth overview of the core physical and chemical properties of this complex, detailed experimental protocols for its characterization, and visualizations of relevant mechanisms and workflows.
Core Physical and Chemical Properties
The interaction between oxytetracycline and calcium ions can result in complexes of varying stoichiometry, with both 1:1 and 2:1 (Oxytetracycline:Calcium) ratios being reported. This section summarizes the fundamental properties of these complexes.
General and Physicochemical Properties
The quantitative data for the oxytetracycline-calcium complex are presented in the tables below. It is important to note that some properties, such as solubility and stability, are highly dependent on environmental conditions like pH.
| Property | Value (1:1 Complex) | Value (2:1 Complex) | Reference |
| Molecular Formula | C₂₂H₂₂CaN₂O₉ | C₄₄H₄₆CaN₄O₁₈ | |
| Molecular Weight | 498.5 g/mol | 958.94 g/mol | |
| CAS Number | 7179-50-2 | 13303-91-8 | |
| Appearance | Pale yellow to tan crystalline powder | - |
Table 1: General Properties of Oxytetracycline-Calcium Complex.
| Parameter | Value / Observation | Reference |
| Water Solubility | Predicted: 0.17 mg/mL (for 2:1 complex). Solubility is highly pH-dependent; complexation with calcium can increase the aqueous solubility of the parent drug by forming water-soluble chelates. | |
| Stability | Stable in air, but darkens upon exposure to strong sunlight. Recommended storage in airtight containers below 8 °C. | |
| Stability Constant (log K) | 4.5 | |
| Parent Compound pKa | pKa₁ (acidic): ~3.18 - 3.3pKa₂ (basic): ~7.38 - 8.29 |
Table 2: Physicochemical Parameters of Oxytetracycline-Calcium Complex.
Spectroscopic Characterization
Spectroscopic methods are crucial for confirming the formation of the oxytetracycline-calcium complex and elucidating its structure.
UV-Visible (UV-Vis) Spectroscopy
The formation of a complex between oxytetracycline and calcium ions leads to a noticeable change in the UV-Vis absorption spectrum of the drug. While the parent compound exhibits characteristic absorption maxima, the addition of Ca²⁺ causes shifts in these peaks, which can be used to quantify the extent of chelation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps identify the functional groups involved in the chelation. The spectrum of the complex retains the characteristic vibrational bands of oxytetracycline, notably those corresponding to amide and phenol groups, confirming the integrity of the drug molecule within the complex.
| Spectroscopy Type | Characteristic Bands / Peaks (Oxytetracycline) | Reference |
| UV-Vis | ~235 nm, 270 nm, 370 nm (maxima shift upon complexation) | |
| FTIR | 1590-1650 cm⁻¹ (Amide moieties)1310-1410 cm⁻¹ (Phenol groups) |
Table 3: Spectroscopic Data for Oxytetracycline and its Calcium Complex.
Experimental Protocols & Workflows
This section details methodologies for key experiments used to characterize the oxytetracycline-calcium complex.
Protocol 1: Analysis of Calcium Chelation by UV-Vis Spectrophotometry
This protocol is adapted from methodologies used to demonstrate the interaction between oxytetracycline and calcium ions in solution.
Objective: To qualitatively and quantitatively assess the formation of the oxytetracycline-calcium complex by observing changes in the UV-Vis spectrum.
Materials:
-
Oxytetracycline standard
-
Calcium chloride (CaCl₂)
-
Appropriate buffer solution (e.g., pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of oxytetracycline (e.g., 1 mM) in the chosen buffer.
-
Prepare a stock solution of CaCl₂ (e.g., 100 mM) in the same buffer.
-
-
Initial Spectrum:
-
Dilute the oxytetracycline stock solution to a final working concentration (e.g., 50 µM).
-
Record the UV-Vis absorption spectrum of the pure oxytetracycline solution from 200 to 500 nm. This serves as the baseline.
-
-
Titration with Calcium:
-
To the oxytetracycline solution in the cuvette, add incremental amounts of the CaCl₂ stock solution to achieve various final concentrations of Ca²⁺ (e.g., 0.1, 0.5, 1.0 mM).
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
-
Spectral Measurement:
-
Record the UV-Vis spectrum after each addition of CaCl₂.
-
-
Data Analysis:
-
Overlay the spectra to observe changes in absorbance intensity and shifts in the wavelength of maximum absorption (λ_max).
-
The magnitude of these changes corresponds to the degree of complex formation.
-
Caption: Workflow for UV-Vis Spectrophotometric Analysis of Chelation.
Protocol 2: General Method for Solubility and Complexation Studies
This protocol provides a general framework for investigating the effects of different conditions on complex formation and solubility, based on established research practices.
Objective: To determine the solubility of oxytetracycline in the presence of calcium ions under varying pH and solvent conditions.
Materials:
-
Oxytetracycline
-
Calcium salt (e.g., CaCl₂)
-
Buffer solutions for a range of pH values (e.g., pH 4-9)
-
Co-solvents (e.g., propylene glycol, PEG 400)
-
Analytical equipment (e.g., HPLC or UV-Vis spectrophotometer, FTIR, NMR)
Methodology:
-
Solution Preparation: Prepare a series of buffered aqueous solutions across the desired pH range. For mixed-solvent studies, prepare solutions containing varying percentages of a co-solvent.
-
Equilibration: Add an excess amount of solid oxytetracycline to each solution. In parallel, prepare an identical set of solutions that also contain a fixed concentration of calcium ions.
-
Saturation: Seal the containers and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.
-
Analysis of Supernatant: Withdraw an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of dissolved oxytetracycline using a validated method like HPLC or UV-Vis spectrophotometry. This value represents the equilibrium solubility.
-
Analysis of Solid Phase (Optional): The remaining solid can be collected, dried, and analyzed using methods like FTIR or Electron Diffraction to confirm the presence and nature of the crystalline complex.
Caption: General Workflow for Solubility and Complexation Analysis.
Mechanism of Action
The primary antimicrobial action of oxytetracycline is not directly related to calcium complexation but is a fundamental property of the parent molecule. Oxytetracycline exerts a bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.
The process is as follows:
-
Entry into the Cell: The drug passes through the bacterial cell wall and membrane. In gram-negative bacteria, this involves transport through porin channels.
-
Ribosomal Binding: Inside the bacterium, oxytetracycline reversibly binds to the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.
-
Cessation of Growth: By preventing the addition of new amino acids to the growing peptide chain, protein elongation is halted. This stops the bacteria from growing and multiplying, allowing the host's immune system to clear the infection.
The role of calcium chelation is primarily pharmacokinetic . The formation of insoluble or poorly absorbable complexes with calcium (and other metal ions) in the gastrointestinal tract can significantly reduce the oral bioavailability of the antibiotic. This is why patients are advised to avoid taking tetracyclines with dairy products or calcium-containing antacids.
Caption: Antimicrobial Mechanism of Action for Oxytetracycline.
The chelation of oxytetracycline with calcium ions is a defining chemical characteristic that yields the oxytetracycline-calcium complex. This interaction governs key physical properties such as solubility and stability, which have profound implications for the drug's formulation, storage, and biological absorption. While the antimicrobial efficacy of oxytetracycline stems from its ability to inhibit bacterial protein synthesis, a thorough understanding of its complexation chemistry is paramount for developing effective and bioavailable drug products. The data, protocols, and workflows presented in this guide offer a comprehensive technical foundation for professionals engaged in the research and development of this important antibiotic.
References
An In-depth Technical Guide to the Antimicrobial Spectrum of Oxytetracycline
Introduction
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[1][2] First isolated in the 1950s from the actinomycete Streptomyces rimosus, it has since been utilized in both human and veterinary medicine.[1][2] Oxytetracycline, often used as a calcium salt in certain formulations, functions by inhibiting protein synthesis in a wide array of microorganisms.[3] This guide provides a detailed overview of its mechanism of action, quantitative antimicrobial spectrum, and the standardized methodologies used to determine its efficacy.
Mechanism of Action
The bacteriostatic effect of oxytetracycline is achieved by disrupting protein synthesis within the bacterial cell. The process is sequential:
-
Cellular Entry: Being lipophilic, oxytetracycline passively diffuses through the bacterial cell membrane, often utilizing porin channels to enter the periplasmic space of Gram-negative bacteria.
-
Ribosomal Binding: Once inside the cytoplasm, oxytetracycline reversibly binds to the 30S ribosomal subunit. This binding is specific to the bacterial ribosome, which is structurally distinct from eukaryotic ribosomes, providing selective toxicity.
-
Inhibition of Protein Elongation: The binding of oxytetracycline to the 30S subunit physically obstructs the aminoacyl-tRNA (tRNA) acceptor site (A-site) on the mRNA-ribosome complex. This blockage prevents the attachment of new amino acids to the growing peptide chain, effectively halting protein elongation and synthesis.
Without the ability to produce essential proteins, bacteria cannot grow, multiply, or spread, allowing the host's immune system to clear the infection.
Antimicrobial Spectrum and Quantitative Data
Oxytetracycline exhibits a broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as atypical organisms such as Chlamydia, Mycoplasma, and Rickettsia species. The efficacy is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible microbial growth.
According to the Clinical and Laboratory Standards Institute (CLSI), general susceptibility breakpoints for tetracyclines are as follows:
-
Susceptible: MIC ≤ 4 µg/mL
-
Intermediate: MIC = 8 µg/mL
-
Resistant: MIC ≥ 16 µg/mL
The following table summarizes the MIC values for oxytetracycline against a range of clinically relevant microorganisms.
| Microorganism | Gram Stain/Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus | Positive | 0.5 - 2 | >32 |
| Streptococcus pneumoniae | Positive | 0.25 - 1 | 8 - 16 |
| Arcanobacterium pyogenes | Positive | 16 | >64 |
| Gram-Negative Aerobes | |||
| Escherichia coli | Negative | 0.5 (susceptible) | 64 (resistant) |
| Haemophilus influenzae | Negative | 2 | 4 |
| Pasteurella pestis | Negative | 0.25 | 0.5 |
| Atypical Bacteria | |||
| Mycoplasma pneumoniae | N/A | 0.5 | 0.5 |
| Chlamydia trachomatis | N/A | 0.125 | 0.5 |
| Rickettsia rickettsii | N/A | 0.125 | 0.25 |
| Anaerobes | |||
| Fusobacterium necrophorum | Negative | >32 | >64 |
| Prevotella melaninogenica | Negative | 16 | 32 |
Note: MIC values can vary significantly based on the bacterial strain and the emergence of resistance. Data compiled from multiple sources for illustrative purposes.
Experimental Protocols: Determining Antimicrobial Spectrum
The broth microdilution method is a standardized reference procedure for determining the MIC of an antimicrobial agent, as detailed in CLSI document M07. This method is highly reproducible and allows for the testing of multiple isolates and antibiotics simultaneously.
Detailed Methodology: Broth Microdilution MIC Test
Principle: This quantitative method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Apparatus and Materials:
-
Oxytetracycline hydrochloride analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Adjustable multichannel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Oxytetracycline Stock Solution:
-
Prepare a stock solution of oxytetracycline at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., deionized water). Ensure complete dissolution. This stock is used for creating the serial dilutions.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the oxytetracycline stock solution to well 1.
-
Perform a two-fold serial dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, down to well 10 or 11.
-
Discard the final 100 µL from the last dilution well. Well 11 can serve as a sterility control (broth only), and well 12 serves as the positive growth control (no antibiotic).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final concentration that will result in approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 10 µL of the final diluted bacterial inoculum to each well (typically wells 1-10 and well 12). The final volume in each test well will be 110 µL.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and contamination.
-
Incubate the plate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth) using a viewing apparatus against a dark background.
-
The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (i.e., the first clear well).
-
The growth control well (well 12) must show distinct turbidity for the test to be valid.
-
References
An In-depth Technical Guide to Calcium Oxytetracycline: Molecular Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula, weight, and characterization of calcium oxytetracycline. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. The guide delves into the stoichiometry of the calcium-oxytetracycline complex, outlines detailed experimental protocols for its characterization, and explores the key signaling pathways affected by this broad-spectrum antibiotic.
Core Molecular Data: Formula and Weight
The molecular characteristics of this compound are dependent on the stoichiometric ratio of calcium to oxytetracycline. Scientific literature and databases present evidence for both a 1:1 and a 2:1 complex of oxytetracycline to calcium. This variation is likely influenced by factors such as the pH and concentration of the reactants during its formation.
Below is a summary of the molecular formula and weight for both potential stoichiometric forms, as well as for the parent compound, oxytetracycline, and elemental calcium.
| Compound/Complex | Stoichiometry (Oxytetracycline:Ca) | Molecular Formula | Molecular Weight ( g/mol ) |
| Oxytetracycline | - | C₂₂H₂₄N₂O₉ | 460.43[1][2] |
| Calcium | - | Ca | 40.08[3][4][5] |
| This compound (1:1) | 1:1 | C₂₂H₂₂CaN₂O₉ | 498.50 |
| This compound (2:1) | 2:1 | C₄₄H₄₆CaN₄O₁₈ | 958.94 |
The 1:1 complex suggests that one molecule of oxytetracycline chelates with one calcium ion, resulting in the loss of two protons from the oxytetracycline molecule. In contrast, the 2:1 complex indicates that two molecules of oxytetracycline each lose one proton to bind with a single calcium ion. The British Pharmacopoeia defines Oxytetracycline Calcium as the calcium salt with the molecular formula (C₂₂H₂₃N₂O₉)₂Ca, supporting the 2:1 stoichiometry.
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for quality control and research purposes. A variety of analytical techniques can be employed to determine its identity, purity, and molecular properties.
Identification and Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the identification and quantification of oxytetracycline in a sample.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and 0.01 M hydrochloric acid, to a known concentration.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of aqueous and organic solvents (e.g., water with an acid modifier like formic acid and acetonitrile or methanol).
-
Detector: A UV detector set at an appropriate wavelength (e.g., 355 nm) or a fluorescence detector.
-
-
Procedure: Inject the sample solution and a standard solution of oxytetracycline into the chromatograph. The retention time of the major peak in the sample chromatogram should correspond to that of the standard. Purity can be assessed by examining the presence of any impurity peaks.
Molecular Weight Determination by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the this compound complex.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used.
-
Procedure: Infuse the sample solution into the ESI source. For a 1:1 complex, a prominent ion corresponding to [C₂₂H₂₂CaN₂O₉ + H]⁺ or other adducts would be expected. For a 2:1 complex, ions corresponding to the dissociated oxytetracycline and potentially the intact complex might be observed, depending on the instrument conditions.
Determination of Calcium Content
The calcium content can be determined using atomic absorption spectroscopy or by a titration method as described in pharmacopeial monographs.
-
Ashing Method (as per USP):
-
Accurately weigh a sample of this compound.
-
Ignite the sample at a controlled temperature (e.g., 550 ± 50 °C) until all organic matter is burned off.
-
The weight of the remaining residue (calcium oxide) is determined.
-
The calcium content is calculated from the weight of the residue.
-
Stoichiometry Determination by Spectrophotometry
UV-Vis spectrophotometry can be used to investigate the stoichiometry of the complex in solution.
-
Method of Continuous Variation (Job's Plot):
-
Prepare a series of solutions containing varying mole fractions of oxytetracycline and calcium chloride, keeping the total molar concentration constant.
-
Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.
-
Plot the change in absorbance against the mole fraction of one of the components. The stoichiometry corresponds to the mole fraction at which the maximum absorbance is observed. Studies have suggested a 1:1 stoichiometry at low metal ion concentrations.
-
Signaling Pathways and Mechanism of Action
Oxytetracycline exerts its therapeutic effects and potential toxicities through interactions with specific cellular pathways.
Bacterial Protein Synthesis Inhibition
The primary mechanism of action of oxytetracycline as an antibiotic is the inhibition of protein synthesis in bacteria. It specifically targets the bacterial ribosome.
Caption: Mechanism of bacterial protein synthesis inhibition by oxytetracycline.
Oxytetracycline passively diffuses through porin channels in the bacterial cell membrane. Inside the bacterium, it binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis. This bacteriostatic action ultimately stops the growth and replication of the bacteria.
Proposed Cytotoxicity Pathway in Mammalian Cells
While generally selective for bacterial ribosomes, at higher concentrations, oxytetracycline can affect mammalian cells, primarily through the inhibition of mitochondrial protein synthesis and the induction of oxidative stress.
Caption: Proposed mechanism of oxytetracycline-induced cytotoxicity in mammalian cells.
In mammalian cells, oxytetracycline can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes. This inhibition, along with the drug-induced generation of reactive oxygen species (ROS), can lead to mitochondrial dysfunction. Severe mitochondrial damage can subsequently trigger the intrinsic pathway of apoptosis, or programmed cell death. Additionally, oxytetracycline has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-8 (IL-8) in human airway epithelial cells.
References
- 1. Different effects of oxytetracycline and doxycycline on mitochondrial protein synthesis in rat liver after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Calcium Oxytetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class. It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] The calcium salt of oxytetracycline is a common formulation. These application notes provide detailed protocols for determining the in vitro antibacterial activity of calcium oxytetracycline, with specific considerations for the presence of the calcium ion, which can influence test outcomes. The primary mechanism of action of oxytetracycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[1][4]
Data Presentation
The following tables summarize the expected Minimum Inhibitory Concentration (MIC) ranges for oxytetracycline against common quality control bacterial strains. It is important to note that these ranges are typically established for oxytetracycline hydrochloride. The presence of the calcium moiety in this compound may lead to higher MIC values due to chelation with the antibiotic. Researchers should consider establishing their own internal quality control ranges for this compound or performing comparative studies with a reference compound like oxytetracycline hydrochloride.
Table 1: Quality Control Ranges for Oxytetracycline MIC Testing
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Test Method | Reference |
| Escherichia coli ATCC® 25922™ | Oxytetracycline | 0.25 - 2 | Broth Microdilution | CLSI/EUCAST |
| Staphylococcus aureus ATCC® 29213™ | Oxytetracycline | 0.25 - 1 | Broth Microdilution | |
| Pseudomonas aeruginosa ATCC® 27853™ | Oxytetracycline | 8 - 32 | Broth Microdilution | CLSI/EUCAST |
Note: These values are for guidance and may vary based on the specific lot of this compound and the testing conditions. The cation concentration of the test medium is a critical factor.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the limited solubility of this compound in water, a suitable solvent is required to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 0.1 N Hydrochloric Acid (HCl)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Aseptically weigh a precise amount of this compound powder.
-
To prepare a 10 mg/mL stock solution, dissolve the powder in a minimal amount of DMSO or 0.1 N HCl. For example, dissolve 10 mg of this compound in 1 mL of solvent.
-
Vortex thoroughly until the powder is completely dissolved.
-
If using an acidic solvent, the pH should be adjusted to neutral with NaOH before final volume adjustment with sterile deionized water, if required for the assay. However, for broth microdilution, direct dilution into the broth is common.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Dilution Series:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound from the stock solution in CAMHB at twice the highest desired final concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 11.
-
Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The growth control well should show distinct turbidity. Results can also be read using a plate reader at 600 nm.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound-impregnated disks (standard concentration, e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place the this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. Compare the zone diameter to established interpretive charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant. Note: Interpretive criteria for this compound may not be readily available and may need to be established.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC broth microdilution assay
-
Drug-free agar plates (e.g., Tryptic Soy Agar)
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
Protocol:
-
From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a drug-free agar plate.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Impact of calcium on oxytetracycline activity.
References
Application Notes and Protocols for Calcium Oxytetracycline in Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of calcium oxytetracycline in preclinical animal models of bacterial infection. This document is intended to serve as a practical guide for researchers in the fields of pharmacology, microbiology, and infectious disease.
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, discovered in the 1950s.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary application in veterinary medicine is for the treatment of respiratory diseases, wound infections, and tick-borne diseases in various animal species including cattle, pigs, poultry, and dogs.[1] Oxytetracycline is also used in agriculture as a feed additive to promote growth and prevent infections in livestock, although this practice is now limited due to concerns about antibiotic resistance.[1]
Mechanism of Action
Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The molecule binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of new amino acids to the nascent peptide chain, effectively halting protein elongation and inhibiting bacterial growth and replication. Because oxytetracycline specifically targets the structurally distinct bacterial ribosome, it has selective activity against bacteria without harming human or animal cells.
Data Presentation
Table 1: In Vivo Efficacy of Oxytetracycline Formulations in BALB/c Mice Infected with Corynebacterium pseudotuberculosis
| Treatment Group | Bacterial Load Reduction (log CFU) in Lymph Nodes | Bacterial Load Reduction (log CFU) in Liver | Bacterial Load Reduction (log CFU) in Spleen |
| Free Oxytetracycline (10 mg/kg) | 0.4 | 0.6 | 0.4 |
| Oxytetracycline-loaded Nanoparticles (10 mg/kg) | 0.8 | 0.9 | 1.0 |
Data summarized from a study investigating the efficacy of free and nanoparticle-encapsulated oxytetracycline against caseous lymphadenitis in mice.
Table 2: Pharmacokinetic Parameters of Oxytetracycline in Various Animal Models
| Animal Model | Administration Route | Dose | Half-life (t½) |
| BALB/c Mice | Intraperitoneal | 10 mg/kg | Not specified, but detected up to 1 hour (free OTC) and 24 hours (OTC-nanoparticle) |
| Sheep | Intravenous | 20 mg/kg | 3 hours |
| Sheep | Intramuscular (conventional) | 20 mg/kg | 14.1 hours |
| Sheep | Intramuscular (with lidocaine) | 20 mg/kg | 58.2 hours |
| Rats | Intraperitoneal/Subcutaneous | 150 mg/kg | 4.25 hours |
This table presents a comparative summary of oxytetracycline's pharmacokinetic properties across different animal models and administration routes.
Experimental Protocols
Protocol 1: General Murine Model of Systemic Bacterial Infection
This protocol outlines a general procedure for establishing a systemic bacterial infection in mice and assessing the efficacy of this compound.
Materials:
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
8-10 week old BALB/c or C57BL/6 mice
-
Syringes and needles (25-27 gauge)
-
Animal weighing scale
-
Calipers for measuring inflammatory responses (optional)
-
Homogenizer for tissue processing
-
Agar plates for bacterial enumeration
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the selected bacterial strain overnight in the appropriate broth medium at 37°C with shaking.
-
The following day, dilute the bacterial culture in sterile saline or PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The optimal inoculum concentration should be determined in a pilot study to induce a non-lethal, measurable infection.
-
-
Infection of Animals:
-
Administer the bacterial inoculum to the mice via the desired route, typically intraperitoneal (IP) or intravenous (IV) injection. A common volume for IP injection is 100-200 µL.
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water, PBS). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administer the prepared this compound solution to the treatment group of mice via the chosen route (e.g., IP, subcutaneous (SC), or oral gavage) at a predetermined time post-infection (e.g., 2 hours). A common dosage for oxytetracycline in mice is in the range of 10-50 mg/kg.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).
-
At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals.
-
Aseptically collect target organs (e.g., spleen, liver, lungs) and blood.
-
-
Quantification of Bacterial Load:
-
Weigh the collected organs.
-
Homogenize the organs in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenates and blood.
-
Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.
-
Count the resulting colonies to determine the number of colony-forming units (CFU) per gram of tissue or per milliliter of blood.
-
-
Data Analysis:
-
Compare the bacterial loads in the treatment group to the control group to determine the efficacy of the this compound treatment.
-
Protocol 2: Murine Model of Cutaneous Abscess
This protocol describes the creation of a localized skin infection to evaluate the efficacy of topically or systemically administered this compound.
Materials:
-
All materials from Protocol 1
-
Electric clippers
-
Disinfectant (e.g., 70% ethanol)
-
Cytocentrifuge (optional, for abscess fluid analysis)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using an approved protocol.
-
Shave a small area on the dorsum of each mouse.
-
Disinfect the shaved area with 70% ethanol.
-
-
Induction of Abscess:
-
Inject a high concentration of a pyogenic bacterium (e.g., Staphylococcus aureus, 1 x 10⁸ CFU) subcutaneously in a small volume (e.g., 50 µL).
-
-
Treatment Administration:
-
Systemic: Administer this compound as described in Protocol 1.
-
Topical: Apply a formulated cream or ointment containing this compound directly to the abscess site.
-
-
Evaluation of Infection:
-
Measure the size of the abscesses daily using calipers.
-
At the experimental endpoint, euthanize the animals and excise the abscesses.
-
Homogenize the abscess tissue and determine the bacterial load as described in Protocol 1.
-
(Optional) Aspirate fluid from the abscesses for cytological analysis to assess the inflammatory response.
-
Considerations and Troubleshooting
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Dosage and Formulation: The optimal dose and formulation of this compound may vary depending on the animal model, bacterial strain, and severity of the infection. Preliminary dose-ranging studies are recommended. The solubility of this compound should be considered when preparing formulations.
-
Route of Administration: The choice of administration route will influence the pharmacokinetic and pharmacodynamic properties of the drug.
-
Antibiotic Resistance: The potential for the development of bacterial resistance to oxytetracycline should be considered, especially in long-term studies.
-
Adverse Effects: While generally safe when used appropriately, high doses of tetracyclines can be associated with adverse effects. Monitor animals for any signs of toxicity.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in various animal models of bacterial infection to evaluate its therapeutic potential and further understand its in vivo activity.
References
Application Notes and Protocols for Quantification of Calcium Oxytetracycline in Tissues via HPLC
Introduction
Oxytetracycline (OTC), a broad-spectrum antibiotic, is widely used in veterinary medicine to treat and prevent bacterial infections in livestock and aquaculture.[1][2] Monitoring its residue levels in edible tissues is crucial to ensure food safety and adherence to regulatory limits.[3] High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted technique for the accurate quantification of OTC in various biological matrices. This document provides detailed application notes and protocols for the determination of oxytetracycline in different tissue types, including muscle, liver, and kidney. The methodologies described are based on established and validated HPLC methods.
I. General Principles
The quantification of oxytetracycline in tissues by HPLC generally involves three main stages:
-
Extraction: Isolation of OTC from the tissue matrix. This is typically achieved by homogenization in an acidic buffer, often containing a chelating agent like EDTA to prevent the degradation of tetracyclines.
-
Clean-up: Removal of interfering endogenous substances (e.g., proteins, fats) from the extract to ensure a clean chromatogram and protect the HPLC column. Solid-phase extraction (SPE) is a common and effective clean-up technique.
-
Chromatographic Analysis: Separation and quantification of OTC using a reversed-phase HPLC system with UV or diode-array detection.
Experimental Protocols
Protocol 1: Oxytetracycline Quantification in Fish Muscle Tissue
This protocol is adapted from a method developed for the determination of OTC in fish muscle.[4] It involves a simple liquid extraction followed by protein precipitation.
1. Sample Preparation and Extraction
-
Weigh 5 g of homogenized fish muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of EDTA-McIlvaine buffer (pH 4.0).
-
Homogenize the mixture for at least 30 seconds.
-
For liver and muscle, add 5 mL of 0.34 M sulfuric acid and 5 mL of 7% sodium tungstate and homogenize again for 30 seconds.[5]
-
Centrifuge at 6000 rpm for 10 minutes at 15°C.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 20 mL of the EDTA-McIlvaine buffer.
-
Centrifuge again under the same conditions.
-
Combine the supernatants and filter through a 0.45 µm filter prior to HPLC injection.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., Luna C18(2), 3.0 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.01 M oxalic acid, acetonitrile, and methanol (e.g., 77:18:5, v/v/v). The pH of the mobile phase is critical and should be maintained around 1.6-2.7 for optimal separation.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detector set at 355 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
Protocol 2: Oxytetracycline Quantification in Bovine Kidney and Liver
This protocol utilizes solid-phase extraction (SPE) for a more thorough clean-up, which is often necessary for complex matrices like liver and kidney.
1. Sample Preparation and Extraction
-
Weigh 5.00 g of minced and homogenized liver or kidney tissue.
-
Add 30 mL of a citrate buffer solution containing EDTA.
-
Homogenize for 1 minute and then centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the aqueous supernatant to a separating funnel.
-
Add another 20 mL of the citrate buffer to the residue, shake vigorously for 1 minute, and centrifuge again.
-
Combine the supernatants in the separating funnel.
-
To remove lipids, add 20 mL of n-hexane, shake for 5 minutes, and centrifuge. Discard the n-hexane layer.
2. Solid-Phase Extraction (SPE) Clean-up
-
Cartridge: Use a C18 or an Oasis HLB SPE cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the aqueous extract from the previous step onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar impurities.
-
Elution: Elute the bound oxytetracycline with 3 mL of HPLC-grade methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
3. HPLC Conditions
-
Column: C8 reverse-phase column (250 x 4.6 mm I.D., 5 µm).
-
Mobile Phase: 0.01 M oxalic acid-acetonitrile-methanol (60:25:15, v/v/v).
-
Detection: Diode-array detector (DAD) set at 365 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Quantitative Data Summary
The performance of HPLC methods for oxytetracycline quantification can be summarized by several key parameters. The following tables present a compilation of quantitative data from various studies.
Table 1: Chromatographic and Detection Parameters
| Parameter | Fish Muscle | Bovine Muscle | Bovine Liver/Kidney |
| HPLC Column | C18 | C8 | C18 or C8 |
| Mobile Phase | Oxalic acid/ACN/MeOH | Oxalic acid/ACN/MeOH | Oxalic acid/ACN/MeOH |
| Detection Wavelength | 355 nm | 365 nm | 355 nm |
| Retention Time (min) | ~5.7 | Not Specified | Not Specified |
| Linearity Range (µg/g) | 0.04 - 2.0 | Not Specified | 0.2 - 40 |
| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.99 |
Table 2: Method Validation Parameters
| Parameter | Fish Muscle | Bovine Muscle | Bovine Kidney | Chicken Muscle/Liver |
| Recovery (%) | 33-35% (Liquid Ext.)89.38% (SPE) | >83.2% | 84-98% | >80% |
| Limit of Detection (LOD) (µg/g) | Not Specified | Not Specified | Not Specified | 0.016 (Muscle)0.008 (Liver) |
| Limit of Quantification (LOQ) (µg/g) | 0.04 | Not Specified | Not Specified | 0.05 (Muscle)0.025 (Liver) |
| Precision (%RSD) | 1.9 - 7.5% | Not Specified | Not Specified | <15% |
Visualized Workflows (DOT Language)
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Oxytetracycline Extraction from Fish Tissue.
Caption: Workflow for Oxytetracycline Extraction and SPE Cleanup from Bovine Tissue.
Caption: General Workflow for HPLC Analysis of Oxytetracycline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. One moment, please... [veterinarypharmacon.com]
- 3. jfda-online.com [jfda-online.com]
- 4. One-step liquid chromatographic method for the determination of oxytetracycline in fish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
Application Note: Preparation of Stable Calcium Oxytetracycline Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxytetracycline (OTC) is a broad-spectrum antibiotic from the tetracycline class, widely used in both veterinary and human medicine. For experimental and research purposes, the preparation of stable and reliable OTC solutions is paramount to ensure the accuracy and reproducibility of results. Oxytetracycline's chemical stability is sensitive to various environmental factors, including pH, temperature, light, and the presence of metal ions. This application note provides detailed protocols for preparing stable calcium oxytetracycline solutions, summarizing key stability data and outlining best practices for storage and handling. The formation of a calcium complex with oxytetracycline can influence its stability and solubility, making specific preparation methods essential.
Key Factors Influencing Oxytetracycline Solution Stability
The stability of oxytetracycline in solution is not inherent and can be compromised by several factors:
-
pH: The solution's pH is a critical determinant of OTC stability. Acidic conditions generally favor stability, with aqueous solutions of oxytetracycline hydrochloride at a pH of 1.0 to 2.5 being stable for at least 30 days at 25°C[1]. Hydrolysis occurs much more rapidly in neutral solutions compared to acidic or alkaline conditions[2]. The presence of calcium ions can lead to the formation of complexes, particularly at a pH above 6[3].
-
Temperature: Lower temperatures significantly enhance stability. Storage at refrigerated (5°C) or frozen (-20°C) conditions drastically reduces the rate of degradation compared to room temperature or elevated temperatures (40°C)[3][4].
-
Light Exposure: Oxytetracycline is susceptible to photolysis. Protecting solutions from light by using amber vials or wrapping containers in foil is essential to prevent degradation.
-
Solvent/Diluent: The choice of solvent impacts stability. Studies have shown that 5% dextrose is a superior diluent for oxytetracycline compared to 0.9% sodium chloride or Ringer's solution, offering greater stability. For compounds that are sparingly soluble in aqueous buffers, initial dissolution in an organic solvent like DMSO is recommended.
-
Presence of Cations: Oxytetracycline is a known chelating agent. The presence of divalent cations like calcium (Ca²⁺) can lead to the formation of complexes. This complexation can slow down hydrolytic degradation but may accelerate photolytic degradation.
Data Presentation: Summary of Oxytetracycline Stability Studies
The following table summarizes quantitative data from various studies on the stability of oxytetracycline solutions under different conditions.
| Parameter | Condition A | Condition B | Condition C | Condition D | Key Finding | Citations |
| Solvent | 5% Dextrose | 0.9% Sodium Chloride | Ringer's Solution | Mixed (NaCl + Dextrose) | Solutions prepared with 5% Dextrose exhibit the highest stability. | |
| Temperature | 5°C (with light) | 40°C (with light) | 5°C (no light) | -20°C (Methanol) | Low temperatures (5°C and -20°C) are crucial for minimizing degradation. Stability is significantly higher at 5°C compared to 40°C. | |
| Light | Light Protected | Light Exposed | - | - | Light exposure significantly increases the degradation of oxytetracycline across all tested solvents. | |
| pH (Hydrolysis) | pH 3.09 | pH 6.91 | pH 9.06 | - | Hydrolysis is fastest in neutral solutions (pH ~7) and considerably slower in acidic or alkaline conditions. | |
| Concentration (in Methanol) | High Concentration | Low Concentration | - | - | Higher concentration stock solutions are more stable than lower concentration solutions under the same storage conditions. |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Solution for Short-Term Use (up to 24 hours)
This protocol describes the preparation of a this compound solution suitable for immediate experimental use, with enhanced stability for up to 24 hours when stored correctly.
Materials:
-
Oxytetracycline hydrochloride (OTC-HCl) powder
-
Calcium chloride (CaCl₂)
-
5% Dextrose solution (sterile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Sterile, amber-colored volumetric flasks and storage vials
-
Sterile 0.22 µm syringe filters
-
Calibrated pH meter
Methodology:
-
Weighing: Accurately weigh the required amount of oxytetracycline hydrochloride powder.
-
Dissolution: Dissolve the OTC-HCl powder in a 5% dextrose solution. To prepare a standard stock solution, one can dissolve the powder in 0.01 M HCl to achieve a concentration of 1 mg/mL.
-
Calcium Addition: Prepare a separate stock solution of calcium chloride. Add an equimolar amount of the calcium chloride solution to the oxytetracycline solution to facilitate the formation of the calcium-oxytetracycline complex.
-
pH Adjustment: Gently stir the solution and measure the pH. Adjust the pH to a range of 4.0 - 5.0 using 0.1 M HCl or 0.1 M NaOH. This acidic pH range is reported to enhance stability.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile, amber-colored vial to remove any particulates and ensure sterility.
-
Storage: Store the solution at 5°C and protect it from light. It is recommended to use this solution within 24 hours for maximum efficacy.
Protocol 2: Preparation of Concentrated this compound Stock Solution for Long-Term Storage
This protocol is designed for preparing a more concentrated stock solution in a solvent that allows for stable long-term storage at low temperatures.
Materials:
-
Oxytetracycline powder (base or hydrochloride)
-
Methanol or Dimethyl sulfoxide (DMSO)
-
Calcium chloride (CaCl₂)
-
Sterile, amber-colored vials with airtight caps
-
Inert gas (e.g., argon or nitrogen)
Methodology:
-
Solvent Selection: Choose a suitable solvent. Methanol is effective, and studies show that OTC solutions in methanol are stable when stored at low temperatures. Alternatively, for subsequent dilution in aqueous buffers, initially dissolve the OTC in DMSO.
-
Dissolution: Prepare a high-concentration solution (e.g., 10-50 mg/mL), as higher concentrations have been shown to be more stable in storage. Dissolve the oxytetracycline powder and an equimolar amount of calcium chloride in the chosen solvent.
-
Inert Gas Purge: To minimize oxidative degradation, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile amber vials. This avoids repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C. Under these conditions, oxytetracycline-methanol solutions can be stable for at least one month.
Visualizations
Caption: Experimental workflow for preparing stable this compound solutions.
Caption: Key factors influencing the stability of oxytetracycline solutions.
References
Application Notes and Protocols for Calcium Oxytetracycline in Aquaculture Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium oxytetracycline in aquaculture research, including its mechanism of action, efficacy against common pathogens, recommended dosages, and necessary withdrawal periods to ensure food safety. Detailed experimental protocols for the preparation of medicated feed, administration via bath treatment, and analysis of tissue residues are also provided.
Mechanism of Action
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2][3] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This action effectively blocks the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth and multiplication. The host's immune system is then able to eliminate the inhibited bacteria.
Efficacy Against Key Aquaculture Pathogens
Oxytetracycline has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria that are pathogenic to aquacultured species. The minimum inhibitory concentration (MIC) is a key indicator of the antibiotic's potency against a specific pathogen.
| Pathogen | Fish Species | MIC Range (µg/mL) | Reference |
| Aeromonas hydrophila | Catla | 0.25 | |
| Aeromonas salmonicida | Multiple | 0.09 - 0.19 | |
| Edwardsiella ictaluri | Multiple | 0.5 - 64.0 | |
| Edwardsiella piscicida | Multiple | 0.5 - 64.0 | |
| Edwardsiella tarda | Multiple | 0.5 - 64.0 | |
| Flavobacterium columnare | Multiple | 0.5 - 64.0 | |
| Streptococcus iniae | Tilapia | 0.25 - 0.50 | |
| Streptococcus iniae | Multiple | 0.5 - 16.0 | |
| Streptococcus agalactiae | Multiple | 0.5 - 2.0 | |
| Vibrio spp. | Shrimp | 1.0 - 512 | |
| Yersinia ruckeri | Rainbow Trout | 0.5 - 4.0 |
Recommended Dosages and Administration
The administration of oxytetracycline in aquaculture is primarily through medicated feed or bath treatments. The choice of administration route and dosage depends on the fish species, age, water temperature, and the specific disease being treated.
Oral Administration (Medicated Feed)
| Fish Species | Disease | Dosage (mg/kg fish/day) | Duration | Reference |
| Salmonids | Furunculosis, Septicemia | 55 - 83 | 10 days | |
| Channel Catfish | Bacterial Hemorrhagic Septicemia | 55 - 83 | 10 days | |
| Tilapia | Streptococcosis | 50 - 100 | 14 days | |
| Sunshine Bass | Systemic Bacterial Infections | 82.8 | 10 days | |
| Nile Tilapia | Systemic Bacterial Infections | 82.8 | 10 days | |
| Summer Flounder | Systemic Bacterial Infections | 82.8 | 10 days | |
| Walleye | Systemic Bacterial Infections | 82.8 | 10 days | |
| Stinging Catfish | Systemic Bacterial Infections | 80 | 30 days | |
| Hybrid Catfish | Systemic Bacterial Infections | 50 | - |
Bath Administration
| Fish Species | Concentration (mg/L) | Duration | Frequency | Reference |
| General Aquarium Fish | 100 - 400 | 1 hour | Daily for 10 days | |
| Salmonids & Others | 20 | 1 hour | Up to 4 consecutive days | |
| Giant Danio | 400 | 12 hours | Daily | |
| Walleye Fry | 700 | 6 hours | Single treatment |
Tissue Residue and Withdrawal Periods
To ensure consumer safety, it is crucial to observe a withdrawal period after treatment to allow for the depletion of oxytetracycline residues from the edible tissues of the fish. The withdrawal period can vary significantly based on the fish species, water temperature, and the dose administered. The Maximum Residue Limit (MRL) for oxytetracycline in fish muscle is generally 100-200 µg/kg (0.1-0.2 ppm).
| Fish Species | Water Temp. (°C) | Dosage | Withdrawal Period (days) | Reference |
| Rainbow Trout | 9 ± 0.8 | 60 mg/kg/day for 7 days (oral) | 50 - 56 | |
| Red Tilapia | 27.3 ± 0.5 | 80 mg/kg for 10 days (oral) | 17 - 18 | |
| Red Tilapia | 27.3 ± 0.7 | 10 ppm for 4 days (bath) | 12.5 - 16 | |
| Tilapia | - | 80 mg/kg for 5 days (oral) | 6 | |
| Various Species | - | 20 mg/L for 1 hour (bath) | 21 (single treatment) | |
| Various Species | - | 20 mg/L for 1 hour (bath) | 60 (multiple treatments) |
Experimental Protocols
Protocol 1: Preparation of Medicated Feed
Objective: To prepare a homogenous medicated feed with a specified concentration of oxytetracycline.
Materials:
-
Oxytetracycline dihydrate powder (e.g., Terramycin® 200 for Fish)
-
Standard fish feed pellets
-
Fish oil or a suitable binder
-
Accurate scale
-
Feed mixer
Procedure:
-
Calculate Dosage: Determine the total biomass of fish to be treated and the target daily dosage of oxytetracycline (mg/kg of fish).
-
Determine Feed Amount: Calculate the total amount of feed required for the treatment period based on the daily feeding rate of the fish.
-
Weigh Oxytetracycline: Accurately weigh the required amount of oxytetracycline powder.
-
Coat Feed: In a feed mixer, lightly coat the fish feed pellets with fish oil. The oil acts as a binder for the antibiotic powder.
-
Add Oxytetracycline: Gradually add the weighed oxytetracycline powder to the oil-coated pellets while the mixer is running.
-
Mix Thoroughly: Continue mixing for at least 10-15 minutes to ensure a uniform distribution of the medication on the feed.
-
Storage: Store the medicated feed in a cool, dry place away from direct sunlight.
References
Application Notes and Protocols for the Administration of Calcium Oxytetracycline in Medicated Feed for Livestock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical guidance on the use of calcium oxytetracycline in medicated feed for livestock. The information presented is intended to support research, development, and regulatory activities related to this widely used veterinary antibiotic.
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, effective against a wide range of Gram-positive and Gram-negative bacteria.[1] The calcium salt of oxytetracycline is often utilized in medicated feeds for its stability and bioavailability. Administration via feed is a common and efficient method for treating and controlling bacterial infections in livestock populations, such as cattle, swine, and poultry.[2][3] Understanding the pharmacology, efficacy, and safety profile of this compound is critical for its responsible and effective use in animal health.
Mechanism of Action
Oxytetracycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][4] It reversibly binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the peptide chain, leading to a bacteriostatic effect that inhibits bacterial growth and replication.
Beyond its direct antimicrobial activity, oxytetracycline has demonstrated immunomodulatory and anti-inflammatory effects. Studies in pigs have shown that supplementation with sub-therapeutic levels of oxytetracycline can lead to a downregulation of serum proteins associated with inflammation and oxidation. Research in bovine immune cells has indicated that oxytetracycline can suppress T cell proliferation and macrophage activation. One of the key pathways implicated in this anti-inflammatory response is the inhibition of the NF-κB pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in livestock.
Table 1: Pharmacokinetic Parameters of Oxytetracycline in Livestock
| Species | Route of Administration | Dosage | Bioavailability (%) | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak (Tmax) (hours) | Elimination Half-life (t½β) (hours) |
| Veal Calves | Oral (in milk replacer) | 50 mg/kg | 46.35 | 4.99 ± 1.37 | 9.16 ± 1.99 | 10.66 ± 3.15 |
| Swine | In-feed | 10 mg/lb body weight/day | ~4 | - | - | - |
| Broiler Chickens | Oral | 15 mg/kg | 6.40 ± 1.08 (with feed) | 0.68 ± 0.10 (with feed) | - | - |
Table 2: Comparative Efficacy of In-Feed Chlortetracycline (CTC) vs. Oxytetracycline (OTC) in Swine with Respiratory Disease
| Parameter | Non-Medicated Control | CTC (600 g/ton ) | OTC (600 g/ton ) |
| Average Daily Gain (ADG) Improvement vs. Control | - | +61% (P≤0.05) | Not Significant |
| Lung Lesion Score Reduction vs. Control | - | -54% (P≤0.05) | Not Significant |
| Blood Levels (relative to OTC) | - | 70% higher | - |
Data from a study where pigs were challenged with Pasteurella multocida.
Table 3: Oxytetracycline Residue Levels in Swine Tissues After In-Feed Administration (10 mg/lb body weight/day for 14 days)
| Tissue | 7-Day Withdrawal (ppb) | 28-Day Withdrawal (ppb) |
| Muscle | 10.0 - 15.7 | 4.7 - 9.9 |
LOD = 1 ppb, LOQ = 4 ppb in muscle.
Table 4: Maximum Residue Limits (MRLs) for Oxytetracycline (Codex Alimentarius)
| Species | Tissue | MRL (µg/kg) |
| Cattle, Pig, Poultry, Sheep | Muscle | 200 |
| Cattle, Pig, Poultry, Sheep | Liver | 600 |
| Cattle, Pig, Poultry, Sheep | Kidney | 1200 |
| Cattle, Sheep | Milk | 100 µg/L |
| Poultry | Eggs | 400 |
Experimental Protocols
Protocol for Efficacy Evaluation of Medicated Feed in Swine with Respiratory Disease
Objective: To evaluate the efficacy of this compound administered in feed for the treatment or control of bacterial respiratory disease in swine.
Animals: A statistically sufficient number of weaned pigs of similar age, weight, and genetic background, sourced from a herd with a history of respiratory disease.
Housing: Pigs should be housed in pens with appropriate environmental controls. Pen should be the experimental unit.
Acclimation: Allow a minimum of 7 days for pigs to acclimate to the facilities and basal (non-medicated) feed.
Experimental Design:
-
Randomization: Randomly allocate pigs to treatment groups (e.g., non-medicated control, different dosage levels of oxytetracycline).
-
Blinding: The study should be blinded to the extent possible to minimize bias.
-
Challenge Model (if applicable): If a specific pathogen is being studied, a challenge model (e.g., aerosol exposure to Actinobacillus pleuropneumoniae) may be employed after the acclimation period.
-
Treatment Administration: Medicated feed is provided to the respective groups for a predetermined duration (e.g., 14 days).
-
Clinical Observations: Daily observations for clinical signs of respiratory disease (coughing, dyspnea, nasal discharge), and rectal temperature measurements.
-
Performance Parameters: Record body weight at the beginning and end of the treatment period to calculate average daily gain (ADG). Monitor feed consumption to determine feed conversion ratio (FCR).
-
Pathology: At the end of the study, a subset of pigs from each group may be euthanized for necropsy and evaluation of lung lesion scores.
-
Microbiology: Collect nasal swabs or bronchoalveolar lavage fluid for bacterial culture and sensitivity testing.
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare clinical scores, performance parameters, and lung lesion scores between treatment groups.
Protocol for Tissue Residue Depletion Study
Objective: To determine the withdrawal period for this compound in the edible tissues of a target livestock species.
Animals: A group of healthy animals of the target species and production class.
Treatment: Administer medicated feed containing this compound at the highest recommended dose and for the longest recommended duration.
Sample Collection:
-
Humanely euthanize a subset of animals at multiple time points after the cessation of treatment (e.g., 0, 1, 3, 5, 7, 14, and 21 days).
-
Collect samples of edible tissues, including muscle, liver, kidney, and fat, from each animal.
-
Store samples frozen (-20°C or below) until analysis.
Analytical Method:
-
Extraction: Homogenize tissue samples and extract oxytetracycline using a suitable solvent system (e.g., Mcllvaine buffer-EDTA solution).
-
Clean-up: Use solid-phase extraction (SPE) to remove interfering substances from the extract.
-
Quantification: Analyze the purified extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).
-
Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Analysis:
-
Plot the mean residue concentration in each tissue type against time.
-
Use statistical software to calculate the time at which the upper limit of the 95% tolerance interval with 95% confidence is below the established Maximum Residue Limit (MRL). This time is the withdrawal period.
Medicated Feed Formulation and Manufacturing Workflow
The production of medicated feed is a regulated process that requires careful planning and execution to ensure the correct dosage and homogeneity of the active drug ingredient.
Important Considerations
-
Veterinary Feed Directive (VFD): In the United States, the use of medically important antibiotics, including oxytetracycline, in medicated feed requires a VFD from a licensed veterinarian.
-
Calcium Concentration in Feed: The bioavailability of oral tetracyclines can be reduced by the formation of insoluble chelates with divalent cations such as calcium. Reducing the dietary calcium level can increase the serum levels of oxytetracycline in poultry. However, this must be balanced with the nutritional requirements of the animals.
-
Water Hardness: The presence of high concentrations of calcium and magnesium ions in drinking water can also decrease the absorption of orally administered oxytetracycline in poultry.
-
Antimicrobial Resistance: The use of antibiotics in livestock can contribute to the development of antimicrobial resistance. It is crucial to use oxytetracycline judiciously and only when necessary for the treatment, control, or prevention of bacterial disease under veterinary guidance.
References
- 1. Comparison of low dietary calcium and sodium sulfate for the potentiation of tetracycline antibiotics in broiler diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepigsite.com [thepigsite.com]
- 3. poultrydvm.com [poultrydvm.com]
- 4. The Distribution of Oxytetracycline in the Tissues of Swine Following a Single Oral Dose - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Calcium Oxytetracycline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of calcium oxytetracycline, a critical parameter in antimicrobial susceptibility testing. The methodologies presented are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.
Introduction
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class. It functions by inhibiting protein synthesis in susceptible bacteria.[1] The determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is fundamental for guiding therapeutic dosages, monitoring the emergence of antimicrobial resistance, and in the discovery and development of new antimicrobial agents.[2] The most common methods for determining the MIC are the broth microdilution and agar dilution techniques.
Data Presentation
Accurate and reproducible MIC determination relies on the use of standardized quality control (QC) strains with established MIC ranges. These ranges are used to verify the accuracy of the testing methodology. The tables below summarize the acceptable MIC quality control ranges for oxytetracycline against Staphylococcus aureus ATCC® 29213™, as recommended by CLSI and EUCAST.
Table 1: CLSI Quality Control Ranges for Oxytetracycline
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Oxytetracycline | 0.25 - 2 |
Source: CLSI M100, 34th Ed., 2024[3]
Table 2: EUCAST Quality Control Ranges for Oxytetracycline
| Quality Control Strain | Antimicrobial Agent | MIC Range (mg/L) |
| Staphylococcus aureus ATCC® 29213™ | Tetracycline* | 0.25 - 1 |
Note: EUCAST provides QC ranges for tetracycline as the representative of this class. The ranges are generally applicable to oxytetracycline. Source: EUCAST Routine and extended internal quality control for MIC determination and disk diffusion, 2023[2]
Experimental Protocols
Preparation of this compound Stock Solution
The preparation of a stock solution of this compound requires careful consideration due to its low and pH-dependent solubility in water.[4] Standard protocols from CLSI and EUCAST often recommend using the hydrochloride salt of tetracyclines for preparing aqueous stock solutions due to their higher solubility. However, if working with this compound is necessary, the following approach is recommended.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Suitable solvent (e.g., a minimal amount of 0.1 N HCl or a buffer with acidic pH, to be determined experimentally)
-
Sterile magnetic stir bar and stir plate
-
Sterile volumetric flasks
-
Sterile 0.22 µm syringe filters
Protocol:
-
Potency Calculation: Accurately weigh the this compound powder. The amount to be weighed will depend on the potency of the powder, which should be provided by the manufacturer. The following formula can be used to calculate the required weight:
Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)
-
Solubilization: Due to the poor water solubility of this compound, a suitable solvent must be used. It is recommended to start with a small volume of sterile deionized water and gradually add a minimal amount of a solubilizing agent, such as 0.1 N HCl, while stirring continuously until the powder is completely dissolved. The goal is to achieve a clear solution. The final pH of the stock solution should be recorded.
-
Stock Solution Preparation: Once the this compound is dissolved, bring the solution to the final desired volume with sterile deionized water in a volumetric flask to achieve a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or lower for up to six months. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Prepared sterile stock solution of this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control strain (Staphylococcus aureus ATCC® 29213™)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 11.
-
Discard 100 µL from well 11. Well 12 will serve as the growth control and will not contain any antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Within 15 minutes of preparation, inoculate each well (except for a sterility control well, if included) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control well should show distinct turbidity.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
Prepared sterile stock solution of this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control strain (Staphylococcus aureus ATCC® 29213™)
-
Incubator (35°C ± 2°C)
-
Inoculum replicating device (optional)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations in a series of plates. For example, to prepare a plate with a final concentration of 2 µg/mL, add 1 mL of a 200 µg/mL oxytetracycline solution to 99 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. Also, prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. An inoculum replicating device can be used to deliver a standardized volume (e.g., 1-2 µL) of each bacterial suspension.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth control plate should show confluent growth.
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Mechanism of Action and Resistance of Oxytetracycline.
References
Application Notes and Protocols for the Use of Calcium Oxytetracycline in Cell Culture Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxytetracycline is a broad-spectrum bacteriostatic antibiotic from the tetracycline class that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This action prevents the docking of aminoacyl-tRNA to the ribosome, thereby halting bacterial protein production. While widely used in veterinary and human medicine, its application in in vitro cell culture infection models is of significant interest for studying host-pathogen interactions and for the preliminary screening of antimicrobial efficacy against intracellular pathogens. This document provides detailed application notes and protocols for the use of calcium oxytetracycline in such models.
This compound is a salt of oxytetracycline. The presence of calcium ions can influence the solubility and stability of the antibiotic and may reduce its antibacterial activity through chelation. Therefore, careful consideration of solution preparation and experimental conditions is crucial.
Data Presentation
Table 1: Solubility and Stability of Oxytetracycline Forms
| Property | Oxytetracycline Base | Oxytetracycline Hydrochloride | This compound | Notes |
| Water Solubility | Varies with pH; minimum of 500 µg/mL at pH 5. | Highly soluble (>1 g/mL). | Predicted water solubility of 0.17 mg/mL. | The hydrochloride salt is generally preferred for preparing aqueous stock solutions due to its high solubility. This compound's lower solubility requires careful preparation. |
| Stability in Aqueous Solution | Stable in acidic conditions (pH 1.0-2.5). | Stable for at least 30 days at 25°C in acidic solutions (pH 1.0-2.5). | Stability is influenced by pH and temperature; degradation can be accelerated by light and higher temperatures. | Stock solutions should be stored protected from light at low temperatures (e.g., -20°C). |
Table 2: Recommended Concentrations of Oxytetracycline in Cell Culture Applications
| Application | Cell Line | Concentration Range | Reference |
| Immunomodulation Studies | SHK-1 (Salmon Salar Kidney) | 0.25 - 1.5 µg/mL | |
| Anti-inflammatory Studies | NCI-H292 (Human Air |
Application Notes and Protocols for the Analytical Detection of Oxytetracycline Residues in Milk
Introduction
Oxytetracycline (OTC) is a broad-spectrum tetracycline antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in dairy cattle. The improper use of this antibiotic, such as failure to observe the correct withdrawal periods, can lead to the presence of its residues in milk. These residues pose a potential risk to public health, including allergic reactions in hypersensitive individuals and the development of antibiotic-resistant microorganisms. To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for oxytetracycline in milk, which is typically set at 100 µg/kg (or 100 ppb). This document provides detailed application notes and protocols for three common analytical methods used to detect and quantify oxytetracycline residues in milk.
Method 1: High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is the gold-standard confirmatory method for the quantitative analysis of oxytetracycline residues in milk. Its high specificity, sensitivity, and accuracy make it ideal for regulatory compliance testing and for confirming positive results from initial screening tests. The method involves an initial sample preparation step to extract the analyte from the complex milk matrix and remove interfering substances, followed by chromatographic separation and detection. Common detectors include UV-Visible (UV/VIS) or Diode Array Detectors (DAD). While powerful, HPLC requires sophisticated equipment, trained personnel, and a longer analysis time compared to screening methods.
Experimental Protocol: HPLC-UV/DAD
This protocol describes a common method for the determination of oxytetracycline in milk using solid-phase extraction (SPE) for sample cleanup and HPLC with UV detection.
1. Materials and Reagents:
-
Oxytetracycline hydrochloride standard (Sigma-Aldrich or equivalent)
-
HPLC-grade methanol, acetonitrile
-
Trichloroacetic acid (TCA)
-
Oxalic acid
-
Na₂EDTA-McIlvaine buffer (pH 4.0)
-
Solid-Phase Extraction (SPE) C18 or Oasis HLB cartridges
-
0.22 µm or 0.45 µm syringe filters
-
Deionized water
2. Sample Preparation (Extraction and Cleanup): This procedure is a composite based on several cited methods.
-
Protein Precipitation: Transfer 5 mL of a well-mixed milk sample into a 50 mL centrifuge tube. Add 20 mL of 20% trichloroacetic acid or an appropriate volume of EDTA-McIlvaine buffer.
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 4000 x g for 10-15 minutes.
-
Collect Supernatant: Carefully collect the clear supernatant and filter it through a Whatman No. 1 filter paper.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 2-3 mL of deionized water to remove interfering substances.
-
Elution: Elute the oxytetracycline from the cartridge using 2-3 mL of HPLC-grade methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
HPLC System: Agilent, Waters, or equivalent system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous 0.01 M oxalic acid, acetonitrile, and methanol (e.g., 70:15:15, v/v/v). Isocratic elution is common.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 355-360 nm.
4. Quantification:
-
Prepare a series of working standard solutions of oxytetracycline (e.g., 25, 50, 100, 150, 200 µg/kg) by diluting a stock solution with the mobile phase.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared milk sample extract. Determine the concentration of OTC in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC Performance Characteristics
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 50 ng/mL | |
| 9.9 x 10⁻⁸ mol L⁻¹ (47.85 µg/kg) | ||
| Limit of Quantification (LOQ) | 68.5 ng/mL | |
| Recovery | 80% - 97% | |
| 88% - 98% | ||
| Precision (RSD) | < 10% | |
| 3.99% - 8.95% |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of oxytetracycline in milk.
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note:
ELISA is a rapid, high-throughput screening method used for the qualitative or semi-quantitative detection of oxytetracycline residues. The most common format is the competitive ELISA, where OTC in the sample competes with a labeled OTC-enzyme conjugate for a limited number of antibody binding sites on a microtiter plate. The signal is inversely proportional to the amount of OTC in the sample. ELISA is valued for its ease of use, speed, and ability to process many samples simultaneously, making it ideal for initial screening at milk collection points or processing plants. Positive results should be confirmed by a method like HPLC.
Experimental Protocol: Competitive ELISA
This is a generalized protocol based on commercially available kits. Always follow the specific manufacturer's instructions.
1. Principle: The assay is based on the competition between the oxytetracycline in the sample and an oxytetracycline-horseradish peroxidase (HRP) conjugate for binding to antibodies coated on the microplate wells. After incubation, unbound components are washed away. A substrate is added, which develops a color in the presence of the HRP enzyme. The intensity of the color is inversely proportional to the concentration of oxytetracycline in the sample.
2. Procedure:
-
Sample Preparation: Milk samples often require minimal preparation, such as centrifugation to remove fat, or may be used directly as per the kit instructions.
-
Reagent Preparation: Prepare standards, antibody solutions, and conjugate solutions as directed by the kit manual.
-
Assay:
-
Add 50 µL of standards or prepared milk samples to the appropriate antibody-coated wells.
-
Add 50 µL of the enzyme conjugate to each well.
-
Add 50 µL of the antibody solution to each well. Mix gently.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
Washing: Decant the contents of the plate and wash the wells 3-5 times with the provided wash buffer.
-
Color Development: Add 100 µL of the TMB substrate solution to each well. Incubate for 10-15 minutes in the dark.
-
Stopping Reaction: Add 50 µL of the stop solution to each well to halt the color development. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes.
-
Interpretation: Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve and determine the sample concentrations.
Data Presentation: ELISA Performance Characteristics
| Parameter | Reported Value | Reference |
| Detection Limit | 1.5 ng/mL | |
| Assay Time | < 2 hours | - |
| Specificity | High for tetracycline group | |
| Format | 96-well microtiter plate |
Visualization: Competitive ELISA Principle
Caption: Principle of competitive ELISA for oxytetracycline detection.
Method 3: Microbial Inhibition Assay (MIA)
Application Note:
Microbial Inhibition Assays (MIAs) are broad-spectrum screening tests used to detect the presence of antibiotic residues in milk. These tests are based on the principle that antibiotic residues in a milk sample will inhibit the growth of a sensitive test microorganism, typically Geobacillus stearothermophilus. The result is usually a visual color change, making the test simple to perform and interpret without specialized equipment. While MIAs are cost-effective and can detect a wide range of antibiotics, they are generally less sensitive than ELISA or HPLC and are not specific to oxytetracycline. They are effective for on-farm or initial bulk tank screening.
Experimental Protocol: Microbial Inhibition Assay
This is a generalized protocol for tube- or plate-based microbial inhibition tests.
1. Principle: A milk sample is added to a medium (agar or liquid) containing spores of Geobacillus stearothermophilus and a pH indicator. The medium is incubated under conditions that promote bacterial growth. If no antibiotics are present, the bacteria will grow, produce acid, and cause the pH indicator to change color (e.g., from purple to yellow/blue-gray). If inhibitory substances like oxytetracycline are present at a sufficient concentration, bacterial growth is prevented, and the medium's original color remains
Application Notes and Protocols: Formulation of Calcium Oxytetracycline for Topical Application in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, widely utilized in veterinary medicine to treat a variety of bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4] This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria.[4] While various salts of oxytetracycline are available, the calcium salt presents unique properties that can be leveraged for specific formulation strategies, including topical applications for localized treatment of skin and soft tissue infections in animals.
Topical administration in veterinary medicine offers the advantage of direct application to the site of infection, potentially reducing systemic side effects and allowing for higher local concentrations of the active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the formulation and evaluation of topical preparations containing calcium oxytetracycline for veterinary use.
Mechanism of Action: Oxytetracycline
Oxytetracycline exerts its antibiotic effect by disrupting protein synthesis in susceptible bacteria. This process is crucial for bacterial growth and replication. The key steps in the mechanism of action are as follows:
-
Entry into the Bacterial Cell: Oxytetracycline, being lipophilic, can passively diffuse through the bacterial cell membrane via porin channels.
-
Binding to the 30S Ribosomal Subunit: Inside the bacterium, oxytetracycline binds to the 30S ribosomal subunit.
-
Inhibition of tRNA Attachment: This binding physically blocks the A site of the ribosome, preventing the attachment of aminoacyl-tRNA.
-
Cessation of Protein Synthesis: The inability of tRNA to bind halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.
-
Bacteriostatic Effect: The disruption of protein synthesis prevents the bacteria from growing and multiplying, leading to a bacteriostatic effect.
Formulation Development
The development of a topical formulation for this compound requires careful consideration of the vehicle, excipients, and the physicochemical properties of the final product to ensure stability, efficacy, and safety.
Excipient Selection
The choice of excipients is critical for the performance of a topical formulation. Key components may include:
-
Ointment Base: Petrolatum, lanolin, and mineral oil are common bases that provide an occlusive barrier, enhance skin hydration, and facilitate drug delivery.
-
Solvents and Co-solvents: Propylene glycol and N-methylpyrrolidone can be used to dissolve or suspend the this compound and enhance its penetration into the skin.
-
Complexing Agents: Magnesium chloride or other magnesium salts can be included to form more soluble complexes with oxytetracycline, which may improve its bioavailability.
-
Moisturizing Agents: Ingredients like propylene glycol also act as humectants, which can be beneficial for skin health.
-
Film-forming Agents: These can create a protective layer over the treated area, prolonging the contact time of the active ingredient.
-
pH Adjusters: To maintain the stability of oxytetracycline and ensure the formulation is non-irritating to the skin.
Example Formulation
Below is a table summarizing a hypothetical topical ointment formulation for this compound. The concentrations are provided as a starting point for development.
| Ingredient | Concentration (% w/w) | Function |
| This compound | 1.0 - 5.0 | Active Pharmaceutical Ingredient |
| White Petrolatum | 60.0 - 80.0 | Ointment Base |
| Lanolin | 5.0 - 15.0 | Emollient, Ointment Base |
| Mineral Oil | 5.0 - 10.0 | Emollient, Levigating Agent |
| Propylene Glycol | 2.0 - 5.0 | Solvent, Humectant |
Experimental Protocols
Preparation of Topical Ointment
This protocol describes a general method for preparing a topical ointment containing this compound.
Materials:
-
This compound powder
-
White Petrolatum
-
Lanolin
-
Mineral Oil
-
Propylene Glycol
-
Beakers
-
Stirring rods
-
Water bath
-
Ointment mill (optional)
-
Analytical balance
Procedure:
-
Melting the Base: In a beaker, melt the white petrolatum and lanolin on a water bath at approximately 70-75°C.
-
Incorporation of API: In a separate container, levigate the this compound powder with a small amount of mineral oil to form a smooth paste.
-
Mixing: Gradually add the this compound paste to the melted base with constant stirring.
-
Adding Solvent: While stirring, add the propylene glycol to the mixture.
-
Homogenization: Continue stirring until the mixture is uniform and congealed. For a smoother texture, the ointment can be passed through an ointment mill.
-
Packaging: Fill the prepared ointment into appropriate containers.
Physicochemical Characterization
The prepared formulation should be characterized to ensure it meets quality standards.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, free from grittiness and phase separation. |
| pH | pH meter | Within a range suitable for topical application (typically 4.5-6.5). |
| Viscosity | Rotational Viscometer | Consistent viscosity across batches. |
| Spreadability | Extensometric method | A defined spreadability profile indicating ease of application. |
| Drug Content | HPLC | 90-110% of the labeled amount. |
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for evaluating the performance of topical formulations and ensuring product similarity.
Apparatus:
-
Franz diffusion cell
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate buffer, pH 7.4)
-
Stirring device
-
Syringe for sampling
-
HPLC for analysis
Procedure:
-
Setup: Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.
-
Dosing: Apply a known amount of the topical formulation to the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor medium and replace with fresh medium.
-
Analysis: Analyze the concentration of oxytetracycline in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate.
Efficacy Data
Clinical studies in veterinary species are essential to confirm the efficacy of the formulation. For instance, topical application of oxytetracycline has been shown to be effective in the treatment of papillomatous digital dermatitis (PDD) in dairy cows.
| Study | Animal Model | Formulation | Key Findings |
| Hernandez et al. (1999) | Dairy cows with PDD | Oxytetracycline solution | Oxytetracycline was as effective as a commercial non-antibiotic formulation and significantly more effective than copper sulfate or hydrogen peroxide solutions based on pain and lesion scores. |
| Hernandez & Shearer (2000) | Dairy cows with PDD | Oxytetracycline solution | Efficacy was dependent on the anatomical location of the lesion, with lesions on the heels and dewclaw responding better than those in the interdigital cleft. |
Stability Studies
The stability of the topical formulation should be evaluated under various storage conditions to determine its shelf life.
| Condition | Duration | Parameters to be Tested |
| Accelerated | 6 months | Appearance, pH, viscosity, drug content |
| Long-term | 24 months | Appearance, pH, viscosity, drug content, microbial limits |
Conclusion
The formulation of this compound for topical application in veterinary medicine presents a promising approach for the localized treatment of bacterial infections. Careful selection of excipients and thorough physicochemical and in vitro characterization are essential for developing a stable and effective product. The protocols and data presented in these application notes provide a framework for the development and evaluation of such formulations. Further in vivo studies are necessary to establish the clinical efficacy and safety in target animal species.
References
- 1. Buy this compound | 7179-50-2 [smolecule.com]
- 2. zoetisus.com [zoetisus.com]
- 3. Efficacy and Toxicity Studies of Oxytetracycline-loaded Calcium Carbonate Nanoparticles in Corynebacterium pseudotuberculosis Infected BALB/C Mice - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 4. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Calcium Oxytetracycline Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with calcium oxytetracycline in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of oxytetracycline and its salts in water?
Oxytetracycline base is an amphoteric compound and is only slightly soluble in water, particularly around its isoelectric point at pH 5.[1][2] The hydrochloride salt of oxytetracycline is significantly more soluble in water.[1][2] However, aqueous solutions of the hydrochloride salt may become turbid upon standing due to the precipitation of the less soluble oxytetracycline free base.[1] this compound is described as practically insoluble in water.
Q2: How does pH affect the solubility of oxytetracycline in aqueous solutions?
The solubility of oxytetracycline is highly dependent on pH. It exhibits its lowest solubility at its isoelectric point (around pH 5). Solubility increases in acidic conditions (below pH 2) and alkaline conditions (above pH 7). In acidic solutions, the more soluble cationic form of oxytetracycline is predominant.
Q3: Why does my this compound solution form a precipitate when added to my experimental buffer or cell culture medium?
Precipitation of this compound in buffers or media can be attributed to several factors:
-
Chelation with Divalent Cations: Oxytetracycline and its derivatives are known to form strong chelates with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Many common buffers and cell culture media contain these ions, which can interact with the oxytetracycline molecule, leading to the formation of insoluble complexes.
-
pH Shifts: If the pH of your final solution is near the isoelectric point of oxytetracycline (around pH 5), the solubility will be significantly reduced, causing precipitation.
-
Supersaturation: If you create a supersaturated solution, the compound may precipitate out over time.
Q4: What are the recommended solvents for preparing stock solutions of oxytetracycline?
For laboratory use, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions of oxytetracycline. To prepare an aqueous working solution, it is recommended to first dissolve the oxytetracycline in a small amount of DMSO and then dilute it with the desired aqueous buffer. It is important to note that aqueous solutions of oxytetracycline are not recommended for storage for more than one day.
Q5: Is it advisable to heat the solution to improve the solubility of this compound?
While gentle warming can sometimes aid in dissolving chemical compounds, it is generally not recommended for oxytetracycline solutions. Elevated temperatures can accelerate the degradation of the antibiotic, leading to a loss of potency and a change in the solution's color, often to a brownish hue.
Q6: My oxytetracycline solution has changed color. What does this indicate?
A color change in an oxytetracycline solution, typically to a brownish color, is often a sign of degradation. This degradation can be triggered by exposure to light, elevated temperatures, and non-optimal pH conditions. To maintain stability, oxytetracycline solutions should be protected from light and stored at recommended cool temperatures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound powder does not dissolve in the aqueous buffer.
| Possible Cause | Solution |
| Low intrinsic solubility of this compound | This compound is known to be practically insoluble in water. Forcing dissolution in aqueous buffers directly is often unsuccessful. |
| Incorrect pH of the buffer | The solubility of oxytetracycline is minimal around pH 5. Ensure your buffer's pH is in a more acidic (pH < 2) or alkaline (pH > 7) range to enhance solubility. |
| Insufficient mixing | Ensure the solution is being mixed thoroughly using a vortex or magnetic stirrer. |
Problem: A precipitate forms after dissolving this compound and letting the solution stand or adding it to media.
| Possible Cause | Solution |
| Chelation with divalent cations | Your buffer or medium likely contains divalent cations like Ca²⁺ and Mg²⁺, which form insoluble complexes with oxytetracycline. If your experiment allows, consider using a buffer with low or no divalent cations. |
| pH of the final solution | The addition of the oxytetracycline solution may have shifted the pH of your final medium to a range of low solubility. Measure the final pH and adjust if necessary. |
| Precipitation of the free base | If you started with a highly soluble salt like oxytetracycline hydrochloride, the less soluble free base can precipitate out over time, especially if the pH is not maintained in the acidic range. |
Data Summary
| Compound | Solvent/Condition | Solubility | Reference |
| Oxytetracycline Base | Water at 23°C, pH 1.2 | 31.4 mg/mL | |
| Oxytetracycline Base | Water at 23°C, pH 5.0 | 0.5 mg/mL | |
| Oxytetracycline Base | Water at 23°C, pH 9.0 | 38.0 mg/mL | |
| Oxytetracycline Hydrochloride | Water | Very soluble (up to 1 g/mL) | |
| Oxytetracycline Calcium | Water | Practically insoluble | |
| Oxytetracycline | DMSO | ~3 mg/mL | |
| Oxytetracycline | Dimethylformamide (DMF) | ~0.3 mg/mL | |
| Oxytetracycline | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol for Preparing a Stock Solution of Oxytetracycline
This protocol is a general guideline for preparing a stock solution, which can then be diluted into your aqueous buffer of choice. Given the low solubility of this compound, using a more soluble form like the hydrochloride salt or preparing a stock in an organic solvent is recommended.
Materials:
-
Oxytetracycline (hydrochloride salt recommended for better initial solubility)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of oxytetracycline powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the powder to achieve your target stock solution concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the mixture thoroughly until the oxytetracycline is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used cautiously if dissolution is slow, but avoid overheating to prevent degradation.
-
Storage: Store the stock solution in small aliquots at -20°C and protected from light to maintain stability.
Protocol for Preparing a Working Solution in an Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed aqueous buffer or cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions of oxytetracycline for extended periods.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound solubility.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Formation of an insoluble complex via chelation.
References
Technical Support Center: Troubleshooting Oxytetracycline Degradation in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxytetracycline (OTC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental assays involving OTC degradation.
Frequently Asked Questions (FAQs)
Q1: My oxytetracycline solution is degrading much faster than expected. What are the potential causes?
A1: Rapid degradation of oxytetracycline can be attributed to several factors. The stability of OTC is significantly influenced by environmental conditions.[1][2] Key factors that accelerate degradation include:
-
Exposure to Light (Photodegradation): OTC is susceptible to degradation upon exposure to light, particularly UV irradiation.[3][4][5] Storing solutions in transparent containers or exposing them to ambient light during experiments can lead to rapid photolysis.
-
High Temperature: Elevated temperatures significantly increase the rate of OTC degradation through hydrolysis and other thermal degradation pathways. Even room temperature storage can be problematic for long-term studies.
-
pH of the Solution: The pH of the aqueous solution plays a crucial role in OTC stability. Hydrolysis is generally faster in neutral and alkaline solutions compared to acidic conditions. Acidic conditions (pH 3.0) have been shown to favor drug stability.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of OTC. For instance, Cu²⁺ can accelerate degradation, while Ca²⁺ may slow down hydrolytic degradation but accelerate photolysis.
-
Oxidizing Agents: The presence of oxidizing substances can lead to the chemical degradation of OTC.
-
Microbial Contamination: If your experimental setup is not sterile, microbial activity can contribute to the biodegradation of oxytetracycline.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing oxytetracycline. What could they be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of oxytetracycline degradation products. Common degradation products identified in various studies include:
-
Epimers: 4-epi-oxytetracycline (EOTC) is a common epimer formed from OTC.
-
Dehydration Products: α-apo-oxytetracycline and β-apo-oxytetracycline are formed through dehydration.
-
Other Degradants: Depending on the degradation pathway (e.g., hydrolysis, photolysis, oxidation), a variety of other products can be formed through reactions like hydroxylation, demethylation, and decarbonylation. Some studies have identified numerous transformation products under specific degradation conditions.
To confirm the identity of these peaks, you may need to use techniques like liquid chromatography-mass spectrometry (LC-MS).
Q3: How can I minimize oxytetracycline degradation during my experiments?
A3: To ensure the stability of your oxytetracycline solutions and obtain reliable experimental results, consider the following preventative measures:
-
Protect from Light: Always store stock solutions and experimental samples in amber-colored vials or wrap containers with aluminum foil to protect them from light.
-
Control Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and control the temperature during your experiments as required by your protocol. For long-term storage, -20°C is often recommended, though stability can be inconsistent.
-
Optimize pH: If your experimental design allows, maintain the pH of your solutions in the acidic range (e.g., pH 3-5) to enhance stability.
-
Use High-Purity Water and Reagents: The use of high-purity water (e.g., Milli-Q) and analytical grade reagents will minimize the presence of potential catalysts and contaminants.
-
Work under Sterile Conditions: If microbial degradation is a concern, perform your experiments under sterile conditions using sterile filtration for your solutions and working in a laminar flow hood.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh oxytetracycline solutions immediately before use to minimize degradation over time.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during oxytetracycline degradation assays.
Problem 1: Inconsistent or Non-Reproducible Degradation Rates
| Potential Cause | Troubleshooting Step |
| Fluctuations in Environmental Conditions | Ensure consistent temperature, light exposure, and pH across all experimental replicates. Use a temperature-controlled incubator/water bath and protect samples from ambient light. |
| Inconsistent Initial Concentration | Verify the accuracy of your stock solution preparation and dilution methods. Use a calibrated analytical balance and volumetric flasks. |
| Matrix Effects | If working with complex matrices (e.g., manure, soil, biological fluids), the composition of the matrix can influence degradation. Characterize your matrix and run appropriate controls. |
| Analytical Method Variability | Validate your analytical method for precision and accuracy. Ensure consistent sample preparation and instrument performance. |
Problem 2: Low or No Degradation Observed
| Potential Cause | Troubleshooting Step |
| Experimental Conditions Favor Stability | Review your experimental setup. Low temperature, acidic pH, and absence of light will significantly slow down degradation. Adjust conditions if your goal is to study degradation. |
| Inactive Degradation Agent | If you are studying enzymatic or microbial degradation, ensure the viability and activity of your biological system. |
| Insufficient Reaction Time | The degradation of oxytetracycline can be slow under certain conditions. Extend the duration of your experiment and collect samples at multiple time points. |
| Issues with Analytical Method | Your analytical method may not be sensitive enough to detect small changes in concentration. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method. |
Data Presentation: Quantitative Degradation Data
The following tables summarize quantitative data on oxytetracycline degradation under various conditions, compiled from multiple studies.
Table 1: Effect of Temperature on Oxytetracycline Half-Life
| Temperature (°C) | Matrix | Half-Life (days) | Reference |
| 4 ± 0.8 | Aqueous Solution | 120 | |
| 25 | Aqueous Solution (pH 6.91) | ~6 | |
| 35 | Manure (80% moisture) | ~8.1 | |
| 37 | UPW Solution | 1.4 | |
| 43 | Deionized Water | 0.26 | |
| 60 ± 1 | Aqueous Solution | 0.15 |
Table 2: Effect of pH on Oxytetracycline Hydrolysis
| pH | Matrix | Degradation after 6 days (%) | Reference |
| 3.09 | Aqueous Solution | 10.5 | |
| 5.07 | Aqueous Solution | 35.5 | |
| 6.91 | Aqueous Solution | 72.7 | |
| 9.06 | Aqueous Solution | 37.8 | |
| 10.54 | Aqueous Solution | 42.5 |
Table 3: Degradation Efficiency in Advanced Oxidation Processes (AOPs)
| AOP Method | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| UV/H₂O₂ | 97 | 120 | |
| Photo-Fenton | 97.17 | 120 | |
| Fenton (H₂O₂/Fe²⁺) | 90.82 | 60 | |
| Heat-activated PDS | 87.6 | 26.5 | |
| Heat-activated PMS | 80.2 | 20.0 |
Experimental Protocols
Protocol 1: General Procedure for a Photodegradation Assay
-
Preparation of Oxytetracycline Stock Solution: Accurately weigh a known amount of oxytetracycline hydrochloride (≥95% purity) and dissolve it in a suitable solvent (e.g., methanol or high-purity water) to prepare a concentrated stock solution. Store this solution in an amber glass vial at 4°C.
-
Preparation of Working Solutions: Dilute the stock solution with the desired aqueous matrix (e.g., deionized water, buffer solution) to achieve the target initial concentration for the experiment.
-
Experimental Setup: Transfer the working solution to quartz tubes or a photoreactor. Place the setup under a specific light source (e.g., UV-C, UV-A, or a solar simulator). Control the temperature using a water bath or cooling system.
-
Sample Collection: At predetermined time intervals, withdraw aliquots from the reactor.
-
Sample Analysis: Immediately analyze the samples for the concentration of oxytetracycline using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.
-
Data Analysis: Calculate the degradation percentage and determine the degradation kinetics, often following a pseudo-first-order model.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Oxytetracycline Quantification
This is a general protocol and may require optimization for specific instruments and matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., water with formic acid or phosphoric acid to adjust pH) and an organic solvent like acetonitrile or methanol. The ratio can be run isocratically or as a gradient.
-
Detection Wavelength: Oxytetracycline is typically detected at a wavelength of around 354-360 nm.
-
Sample Preparation: Samples may require filtration (e.g., through a 0.22 µm syringe filter) before injection to remove particulate matter. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
-
Calibration: Prepare a series of standard solutions of oxytetracycline of known concentrations. Inject these standards to create a calibration curve by plotting peak area or height against concentration.
-
Quantification: Inject the experimental samples and quantify the oxytetracycline concentration by comparing the peak response to the calibration curve.
Visualizations
Below are diagrams illustrating key concepts in oxytetracycline degradation.
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Hydrolysis and photolysis of oxytetracycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calcium Oxytetracycline Dosage for In Vivo Studies
Welcome to the technical support center for optimizing calcium oxytetracycline dosage in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for oxytetracycline?
A1: Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth and replication.
Q2: How does the presence of calcium affect the bioavailability of orally administered oxytetracycline?
A2: Calcium significantly impairs the absorption of oxytetracycline from the gastrointestinal tract.[1][2] Oxytetracycline is a chelating agent, meaning it can form stable complexes with divalent cations like calcium.[1][3] This interaction reduces the amount of free oxytetracycline available for absorption into the bloodstream. In some studies, the presence of calcium has been shown to decrease the bioavailability of oxytetracycline.[2] For instance, in studies with giant danios, higher water calcium levels led to a decrease in the maximum plasma concentration of oxytetracycline after a bath treatment.
Q3: What are the common routes of administration for oxytetracycline in in vivo studies, and how do they compare?
A3: Common routes of administration for oxytetracycline in animal studies include oral (in feed or by gavage), intravenous (IV), intramuscular (IM), intraperitoneal (IP), and subcutaneous (SC). The choice of route significantly impacts the pharmacokinetic profile of the drug.
-
Intravenous (IV): Provides 100% bioavailability and rapid achievement of peak plasma concentrations. However, rapid IV administration can lead to cardiovascular collapse.
-
Intramuscular (IM): Generally provides good absorption, but can cause local tissue irritation. Long-acting formulations are often administered via this route.
-
Oral: Bioavailability is variable and significantly reduced by the presence of calcium and other divalent cations in the diet. In piglets, the bioavailability of oxytetracycline in medicated feed was low.
-
Intraperitoneal (IP): Often used in rodent studies and can result in rapid absorption.
Q4: What are the reported toxic effects of oxytetracycline at high doses?
A4: High doses of oxytetracycline can lead to several toxic effects. Nephrotoxicity (kidney damage) has been reported in cattle at high doses. Other reported effects include decreased body weight gain in mice and liver changes in rats. In some cases, rapid intravenous injection has been associated with cardiovascular collapse, potentially due to the chelation of calcium.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or inconsistent drug efficacy in oral administration studies. | Chelation with Calcium: Divalent and trivalent cations (e.g., Ca2+, Mg2+, Al3+) in the diet can chelate with oxytetracycline, reducing its absorption. | 1. Diet Modification: Use a purified diet with controlled and minimized levels of divalent cations during the study. 2. Administration Timing: Administer oxytetracycline on an empty stomach if possible, allowing a sufficient interval before and after feeding. 3. Formulation: Consider using a formulation that protects the antibiotic from chelation. |
| High mortality or adverse events observed during the study. | Dosage Too High: The administered dose may be approaching or exceeding the toxic threshold for the specific animal model. | 1. Dose-Response Study: Conduct a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions. 2. Literature Review: Thoroughly review literature for established toxic doses in the same species and strain. For example, studies in mice have shown adverse effects at doses of 15 mg/kg and higher with long-term administration. |
| Inconsistent plasma concentrations of oxytetracycline between animals. | Variability in Absorption: For oral and IM routes, individual differences in gastrointestinal motility, food intake, and muscle perfusion can lead to variable absorption. | 1. Standardize Administration: Ensure consistent administration techniques, including gavage volume and injection site. 2. Fasting: For oral dosing, a consistent fasting period before administration can help standardize absorption. 3. Route of Administration: If consistency is critical, consider using the intravenous or intraperitoneal route for more predictable plasma levels. |
| Precipitation of the drug solution upon preparation. | pH and Solubility Issues: Oxytetracycline solubility is pH-dependent. | 1. pH Adjustment: Ensure the pH of your vehicle is appropriate for maintaining oxytetracycline solubility. 2. Fresh Preparation: Prepare solutions fresh before each use to minimize degradation and precipitation. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oxytetracycline in Different Species
| Species | Dose & Route | Cmax (µg/mL) | Tmax (hours) | t1/2 (hours) | Reference |
| BALB/c Mice | 10 mg/kg IP (Free OTC) | 23.53 | - | - | |
| BALB/c Mice | 10 mg/kg IP (OTC-CNP*) | 64.99 | - | - | |
| Goats | 10 mg/kg IV | 34.50 (at 0.08h) | - | 1.11 | |
| Goats | 20 mg/kg IM (LA**) | 8.59 | 0.77 | 14.4 | |
| Veal Calves | 10 mg/kg IV | - | - | ~7.1 | |
| Veal Calves | 50 mg/kg Oral | 4.99 | 9.16 | 10.66 | |
| Dogs | 10 mg/kg Oral | 0.88 | 2 | - | |
| Dogs | 50 mg/kg Oral | 1.01 | 2 | - | |
| Dogs | 100 mg/kg Oral | 2.51 | 2 | - |
*OTC-CNP: Oxytetracycline loaded cockle shell calcium carbonate-based nanoparticle **LA: Long-Acting
Table 2: Reported Toxicity Data for Oxytetracycline
| Species | Dose & Route | Observed Effects | Reference |
| Mice | 3750 & 7500 mg/kg/day in diet | Decreased body weights | |
| Rats | 25,000 & 50,000 ppm in diet (2-year study) | Fatty metamorphosis and focal cellular change in livers of males | |
| Rats | 300 & 1000 mg/kg IP (acute) | Moderate toxic effects on hemato-biochemical parameters | |
| Feedlot Heifers | 33 mg/kg IV | Lethal nephrotoxicity | |
| Mice | 15, 22.5, & 30 mg/kg IM (42 days) | Mild to severe toxic signs, decreased serum calcium |
Experimental Protocols
Protocol 1: Determination of Oxytetracycline Pharmacokinetics in Mice via Intraperitoneal Administration
This protocol is based on the methodology described by Abu-Yusuf et al. (2020).
-
Animal Model: Use female BALB/c mice.
-
Drug Preparation:
-
For free oxytetracycline, dissolve 10 mg of OTC in 1 mL of sterile distilled water to get a stock solution of 10 mg/mL.
-
For calcium-complexed forms (if applicable), prepare as per your specific formulation.
-
-
Dosing:
-
Weigh each mouse to calculate the individual dose in milligrams.
-
Administer a single dose of 10 mg/kg intraperitoneally.
-
-
Blood Sampling:
-
Collect blood samples at specified time points (e.g., 0, 5, 10, 15, 30 minutes, and 1, 2, 6, 24, 48 hours) post-administration.
-
At each time point, sacrifice a subset of mice (e.g., n=5) under anesthesia.
-
Collect blood via cardiac puncture into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood at 10,000 x g for 10 minutes to separate the plasma.
-
Aliquot the plasma into sterile tubes and store at -20°C until analysis.
-
-
Quantification:
-
Measure the concentration of oxytetracycline in the plasma samples using a validated HPLC-UV method.
-
-
Pharmacokinetic Analysis:
-
Use a non-compartmental model to determine pharmacokinetic parameters such as Cmax, Tmax, elimination half-life (t1/2), and area under the curve (AUC).
-
Protocol 2: Acute Toxicity Study in Rats via Intraperitoneal Administration
This protocol is adapted from the study by Sharma et al. (2016).
-
Animal Model: Use adult rats, divided into treatment and control groups.
-
Dose Groups:
-
Group I: Control (vehicle only, e.g., normal saline).
-
Group II: Low dose oxytetracycline (e.g., 300 mg/kg).
-
Group III: High dose oxytetracycline (e.g., 1000 mg/kg).
-
-
Administration: Administer a single intraperitoneal injection of the respective dose.
-
Observation: Monitor the animals closely for clinical signs of toxicity and mortality over a defined period (e.g., 48 hours).
-
Sample Collection: At the end of the observation period, collect blood and tissue samples for analysis.
-
Analysis:
-
Hematology: Analyze blood samples for parameters like Total Erythrocyte Count (TEC), Total Leucocyte Count (TLC), and Hemoglobin (Hb).
-
Biochemistry: Analyze serum for markers of liver function (e.g., AST) and kidney function (e.g., BUN, creatinine).
-
Oxidative Stress: Assess markers of oxidative stress such as lipid peroxidation (LPO) and glutathione (GSH) in tissues like the liver and kidney.
-
Visualizations
Caption: Workflow for a pharmacokinetic study of oxytetracycline.
Caption: Troubleshooting logic for inconsistent oxytetracycline efficacy.
Caption: Impact of calcium on oral oxytetracycline absorption.
References
Technical Support Center: Preventing Precipitation of Calcium Oxytetracycline in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of calcium oxytetracycline in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why does oxytetracycline precipitate when I add it to my cell culture medium?
A1: Oxytetracycline precipitation in cell culture media is a common issue arising from several factors:
-
pH Shift: Oxytetracycline is an amphoteric molecule, meaning its solubility is highly pH-dependent. Cell culture media are typically buffered around a physiological pH of 7.2-7.4. This pH is close to the isoelectric point of oxytetracycline (around pH 5), the pH at which it has the lowest solubility, leading to precipitation.
-
Interaction with Divalent Cations: Cell culture media are rich in divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). Oxytetracycline is a potent chelating agent, meaning it can bind to these metal ions. This interaction can form insoluble calcium-oxytetracycline complexes, which then precipitate out of the solution.[1]
-
Concentrated Stock Solutions: Adding a small volume of a highly concentrated oxytetracycline stock solution to a large volume of media can create localized areas of high concentration, triggering precipitation before the antibiotic has a chance to disperse evenly.
-
Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions, can affect the stability and solubility of oxytetracycline, contributing to precipitation.
Q2: What is the optimal pH for dissolving oxytetracycline?
A2: The solubility of oxytetracycline is significantly higher in both acidic (below pH 2) and alkaline (above pH 9.0) conditions. It is least soluble around its isoelectric point of pH 5. For preparing stock solutions, dissolving oxytetracycline hydrochloride in a slightly acidic solvent is often recommended to maintain its protonated and more soluble form.
Q3: Can I autoclave my medium after adding oxytetracycline?
A3: No, you should not autoclave media after adding oxytetracycline. The high temperatures of autoclaving can degrade the antibiotic. Antibiotic solutions should be filter-sterilized and added to the sterile medium after it has cooled to room temperature.
Q4: How does the form of oxytetracycline (base vs. hydrochloride salt) affect its solubility?
A4: The oxytetracycline hydrochloride salt is significantly more soluble in water than the oxytetracycline base. However, aqueous solutions of the hydrochloride salt can become unstable and precipitate the less soluble free base over time, especially at neutral or near-neutral pH.
Troubleshooting Guide
Encountering precipitation of this compound can be a frustrating experience. This guide provides a systematic approach to troubleshooting and resolving this issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding oxytetracycline stock to media. | Localized high concentration. | 1. Add the stock solution drop-wise to the medium while gently swirling or stirring. 2. Prepare a more dilute stock solution to increase the volume added to the media. |
| pH shock. | 1. Ensure the pH of the oxytetracycline stock solution is compatible with the media. 2. Consider a brief pre-incubation of a small volume of media with the stock solution before adding to the bulk volume. | |
| Precipitate forms over time in the incubator. | Chelation with divalent cations (e.g., Ca²⁺). | 1. Prepare the basal medium first and add the filter-sterilized oxytetracycline solution before adding serum or other supplements that are high in divalent cations. 2. If possible for your experimental design, consider using a medium with a lower calcium concentration. |
| pH drift of the medium. | 1. Ensure your incubator's CO₂ levels are correctly calibrated to maintain the medium's target pH. 2. Use a medium with a robust buffering system. | |
| Precipitate observed in the oxytetracycline stock solution. | Improper storage or repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. 2. Store stock solutions protected from light at the recommended temperature (typically -20°C). |
| Solvent incompatibility or degradation. | 1. Ensure the solvent used for the stock solution is appropriate (e.g., sterile water, 70% ethanol, or DMSO for oxytetracycline hydrochloride). 2. Prepare fresh stock solutions regularly. |
Quantitative Data
Understanding the chemical properties of oxytetracycline can aid in preventing its precipitation. The following tables summarize key quantitative data.
Table 1: Solubility of Oxytetracycline Base at Different pH Values
| pH | Solubility at 23°C (mg/mL) |
| 1.2 | 31.4[2] |
| 5.0 | 0.5[2] |
| 9.0 | 38.0[2] |
Table 2: In-Vitro Calcium Chelation by Oxytetracycline
| Oxytetracycline Dose (mg) | Percentage of Calcium Chelation (%) |
| 25 | 24[3] |
| 50 | 28 |
| 100 | 34 |
Experimental Protocols
Adhering to a meticulous protocol is critical for successfully incorporating oxytetracycline into your media without precipitation.
Protocol 1: Preparation of Oxytetracycline Hydrochloride Stock Solution
Materials:
-
Oxytetracycline hydrochloride powder
-
Appropriate solvent (e.g., sterile deionized water, 70% ethanol, or DMSO)
-
Sterile, conical centrifuge tubes (e.g., 50 mL)
-
Sterile syringe and 0.22 µm syringe filter
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of oxytetracycline hydrochloride powder.
-
In a sterile conical tube, dissolve the powder in the appropriate volume of your chosen solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. For aqueous solutions, gentle warming to 37°C may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterilized stock solution into single-use, light-protecting microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C and protected from light.
Protocol 2: Addition of Oxytetracycline to Cell Culture Medium
Materials:
-
Prepared oxytetracycline hydrochloride stock solution
-
Basal cell culture medium, pre-warmed to 37°C
-
Other required supplements (e.g., Fetal Bovine Serum (FBS), L-glutamine), pre-warmed to 37°C
-
Sterile serological pipettes
-
Sterile media bottles
Procedure:
-
In a laminar flow hood, transfer the desired volume of pre-warmed basal medium to a sterile media bottle.
-
Thaw an aliquot of the oxytetracycline stock solution at room temperature.
-
Using a sterile pipette, add the appropriate volume of the oxytetracycline stock solution to the basal medium to achieve the final desired working concentration. Crucially, add the stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersion.
-
After the oxytetracycline is thoroughly mixed, add any other required supplements, such as FBS.
-
Mix the final complete medium gently by swirling. Avoid vigorous shaking, which can cause foaming and protein denaturation.
-
The medium is now ready for use in your cell culture experiments.
Visualizations
Diagram 1: Factors Influencing this compound Precipitation
Caption: Key factors influencing the precipitation of this compound in media.
Diagram 2: Experimental Workflow to Prevent Precipitation
Caption: Recommended workflow for adding oxytetracycline to cell culture media.
Diagram 3: Chelation of Oxytetracycline by Calcium Ions
Caption: Chelation of oxytetracycline with calcium ions leading to precipitation.
References
Technical Support Center: Improving the Bioavailability of Oral Calcium Oxytetracycline in Pigs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of oral calcium oxytetracycline in pigs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of oxytetracycline (OTC) in pigs?
The primary challenge is the low and variable oral bioavailability of oxytetracycline, which is often attributed to its propensity to chelate with divalent and trivalent cations, particularly calcium.[1] This chelation process forms insoluble complexes in the gastrointestinal tract, which are poorly absorbed into the bloodstream.[2][3][4] The presence of feed in the gut can also significantly reduce the absorption of tetracyclines.[5]
Q2: What is the typical oral bioavailability of oxytetracycline in pigs?
Studies have consistently shown that the oral bioavailability of oxytetracycline in pigs is very low, generally ranging from 3% to 5% in fed pigs. Some studies have reported bioavailability as low as 4.9% even with the addition of citric acid to the feed. In fasted pigs, the bioavailability may be slightly higher, but it remains generally poor.
Q3: How does the presence of feed affect the absorption of oral oxytetracycline?
The presence of food in the gastrointestinal tract can significantly decrease the bioavailability of tetracyclines. While one study found that food did not affect the bioavailability of OTC, it did prolong the absorption phase for all three tetracyclines tested (oxytetracycline, tetracycline, and chlortetracycline). For tetracycline (TC), there was a significantly higher bioavailability in fasted (18%) than in fed (5%) pigs.
Q4: Can water quality impact the bioavailability of oxytetracycline?
Yes, water hardness is a critical factor. Hard water, which has a high concentration of divalent cations like calcium and magnesium, can lead to the formation of insoluble OTC chelates, thereby reducing its dissolution and subsequent absorption. Dissolution of an OTC formulation was complete in purified water, but was reduced to 86% in soft water and 80% in hard water.
Q5: Are there any formulation strategies to improve the oral bioavailability of oxytetracycline?
Yes, one promising strategy is the inclusion of chelating agents like citric acid in the formulation or feed. Citric acid can preferentially bind to calcium ions, thereby reducing the formation of insoluble calcium-OTC complexes and making more free OTC available for absorption. Studies have shown that the addition of 1.5% citric acid to the feed can significantly increase the bioavailability of orally administered oxytetracycline by 26%.
Troubleshooting Guide
Problem: Lower than expected plasma concentrations of oxytetracycline observed in an in vivo pig study.
| Potential Cause | Troubleshooting Steps |
| Chelation with Divalent Cations | 1. Analyze Feed Composition: Determine the calcium and magnesium content of the pig feed. High levels of these minerals can significantly reduce OTC absorption. 2. Review Water Source: Test the hardness of the water used for drug administration. High water hardness negatively impacts OTC dissolution and bioavailability. Consider using purified or soft water for drug administration in your experiments. |
| Presence of Feed in the GI Tract | 1. Fasting Protocol: For studies where maximal absorption is desired, consider administering the oral OTC dose to fasted animals. Be aware that fasting is not always practical in a production setting. 2. Timing of Administration: If fasting is not possible, standardize the time of drug administration relative to feeding across all experimental groups to minimize variability. |
| Inadequate Drug Formulation | 1. Incorporate Chelating Agents: Consider adding a chelating agent like citric acid to the formulation or feed to mitigate the negative effects of calcium. 2. pH of the Formulation: The dissolution of different OTC formulations can be pH-dependent. Ensure the formulation provides for optimal dissolution in the porcine gastrointestinal tract. |
| Analytical Method Issues | 1. Method Validation: Verify the accuracy and precision of your analytical method (e.g., HPLC, microbiological assay) for quantifying OTC in pig plasma. 2. Sample Handling: Ensure proper collection, processing, and storage of plasma samples to prevent degradation of OTC. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral Oxytetracycline in Pigs Under Different Conditions
| Condition | Dose | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Fed Pigs | 45 mg/kg | 3% | - | - | - | |
| Fasted Pigs | 45 mg/kg | 3% | - | - | - | |
| Piglets (0.7% Calcium in feed) | 40 mg/kg | - | - | - | - | |
| Piglets (1.4% Calcium in feed) | 40 mg/kg | - | - | - | - | |
| Piglets (with 1.5% Citric Acid) | 40 mg/kg | 4.9% (26% increase) | Significantly higher | - | - | |
| Piglets (Oral Drench) | 20 mg/kg | 9.0 ± 0.67% | 1.18 - 1.41 | 1 - 5 | - | |
| Piglets (Medicated Feed) | 400 ppm | 3.69 ± 0.8% | 0.20 ± 0.06 | ~30 | - | |
| Piglets (Soft Water, Fasted) | 40 mg/kg | Greatest values | - | - | Greatest values | |
| Piglets (Hard Water, Fasted) | 40 mg/kg | Significantly lower | - | - | Significantly lower | |
| Piglets (Soft Water, Fed) | 40 mg/kg | Significantly lower | - | - | Significantly lower | |
| Piglets (Hard Water, Fed) | 40 mg/kg | Significantly lower | - | - | Significantly lower |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the concentration-time curve. Dashes indicate data not provided in the cited source.
Experimental Protocols
Protocol 1: Evaluation of the Effect of Citric Acid on Oral Oxytetracycline Bioavailability in Piglets
This protocol is based on the methodology described by Wanner et al. (1990).
-
Animal Model: Use healthy piglets with an average body weight of 9.9 ± 0.9 kg.
-
Housing and Diet: House piglets individually and provide feed with controlled calcium content (e.g., 0.7% and 1.4%).
-
Experimental Design: Employ a crossover design.
-
Trial 1: Administer feed without citric acid.
-
Trial 2: Administer feed supplemented with 1.5% citric acid.
-
-
Drug Administration:
-
Intravenous (IV): Administer a single IV injection of oxytetracycline (10 mg/kg body weight) to establish a baseline for bioavailability calculation.
-
Oral (PO): Administer a single oral dose of oxytetracycline (40 mg/kg body weight) mixed with the respective feed.
-
-
Blood Sampling: Collect blood samples at predefined time intervals after both IV and oral administration.
-
Sample Analysis: Analyze the concentration of oxytetracycline in the blood samples using a validated microbiological assay or HPLC method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and absolute bioavailability. The absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Protocol 2: Assessment of Water Hardness on Oral Oxytetracycline Bioavailability in Piglets
This protocol is based on the methodology described by Decundo et al. (2019).
-
Animal Model: Use healthy, weaned piglets.
-
Housing and Acclimatization: House piglets in conditions that allow for individual monitoring of water intake. Acclimatize the animals to the experimental conditions.
-
Experimental Groups:
-
Group 1: OTC dissolved in soft water, administered to fasted piglets.
-
Group 2: OTC dissolved in soft water, administered to fed piglets.
-
Group 3: OTC dissolved in hard water, administered to fasted piglets.
-
Group 4: OTC dissolved in hard water, administered to fed piglets.
-
-
Drug Administration: Administer a single oral dose of the oxytetracycline formulation dissolved in the respective water type via oral gavage.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points post-administration.
-
Sample Analysis: Determine the plasma concentration of oxytetracycline using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate and compare the absolute bioavailability and other pharmacokinetic parameters (Cmax, Tmax, AUC) among the different experimental groups.
Visualizations
Caption: Chelation pathway of oral oxytetracycline in the presence of calcium and citric acid.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of water hardness on oxytetracycline oral bioavailability in fed and fasted piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Bioavailability of oxytetracycline, tetracycline and chlortetracycline after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of calcium oxytetracycline solutions under different storage conditions
Technical Support Center: Calcium Oxytetracycline Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound solutions. It includes troubleshooting guides for common experimental issues, detailed protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of oxytetracycline solutions? A1: The main factors influencing oxytetracycline stability in aqueous solutions are temperature, pH, and light exposure.[1][2][3] Hydrolysis and photolysis are the major degradation pathways.[1] High temperatures, alkaline conditions, and direct exposure to light significantly accelerate degradation.[2]
Q2: Why is my oxytetracycline solution turning brown? A2: A color change in oxytetracycline solutions, often to a brownish hue, is a common indicator of chemical degradation. This can be triggered by exposure to light, non-optimal pH levels, or elevated temperatures. To minimize degradation, solutions should be stored protected from light and at recommended cool temperatures.
Q3: What is the optimal pH for storing oxytetracycline solutions to ensure maximum stability? A3: Oxytetracycline demonstrates the greatest stability in acidic conditions. Aqueous solutions of oxytetracycline hydrochloride with a pH between 1.0 and 2.5 are stable for at least 30 days at 25°C. The degradation rate increases under neutral and alkaline conditions, with hydrolysis being much faster in neutral solutions than in acidic or alkaline ones.
Q4: How does the presence of calcium ions affect the stability of oxytetracycline? A4: The presence of calcium ions (Ca²⁺) can form complexes with oxytetracycline. This complexation has been shown to slow down hydrolytic degradation but may accelerate photolysis, making the molecule more vulnerable to degradation from sunlight.
Q5: What is the recommended storage temperature for oxytetracycline stock solutions? A5: For long-term stability, stock solutions should be stored at low temperatures. A common recommendation is to store aliquots at -20°C. Studies have shown that low temperatures (e.g., 4°C or 5°C) significantly favor drug stability compared to higher temperatures (e.g., 40°C or 43°C). For instance, aqueous solutions held at pH 3.0 to 9.0 show no detectable loss when stored at 5°C for 30 days.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and storage of this compound solutions.
Problem: The oxytetracycline solution is cloudy or has formed a precipitate.
| Possible Cause | Solution |
| Precipitation of the free base: Oxytetracycline is amphoteric and least soluble at its isoelectric point (around pH 5). If the solution pH drifts towards this value, the less soluble free base can precipitate. | Ensure the final solution's pH is in the acidic range (ideally pH 2-3) to maintain the more soluble protonated form. If working with buffered media like cell culture medium, which can raise the pH, consider preparing a concentrated stock in an acidic buffer and diluting it immediately before use. |
| Incomplete Dissolution: The powder may not have fully dissolved upon preparation. | Ensure thorough mixing by vortexing or sonication. Gentle warming can be attempted, but it is generally not recommended as high temperatures can accelerate degradation. |
| Interaction with Media Components: Adding a concentrated stock solution to complex media can cause localized pH changes, leading to precipitation. | Add the stock solution to the medium slowly while stirring to allow for gradual pH equilibration. Preparing a more diluted stock can also minimize this effect. |
Problem: The solution shows a rapid loss of potency or antibiotic activity.
| Possible Cause | Solution |
| Photodegradation: The solution was exposed to ambient or direct light. Photolysis of oxytetracycline can be very fast. | Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions where possible. |
| Thermal Degradation: The solution was stored at room temperature or higher. High temperatures significantly speed up degradation, resulting in a much shorter half-life. | Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures as recommended. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots. |
| Hydrolysis due to pH: The pH of the solution is in the neutral or alkaline range, where hydrolysis is more rapid. | Verify and adjust the pH of the solution to an acidic range (pH 2-3) for optimal stability. |
Data Presentation: Stability Under Various Conditions
The following tables summarize the quantitative effects of different storage conditions on oxytetracycline stability.
Table 1: Effect of Temperature on Oxytetracycline Half-Life in Aqueous Solution
| Temperature | Half-Life | Reference |
| 4°C (pH not specified) | High stability | |
| 4°C ± 0.8°C (pH 7) | 1.2 x 10² days | |
| 43°C (pH not specified) | 0.26 ± 0.11 days | |
| 60°C ± 1°C (pH 7) | 0.15 days |
Table 2: Effect of pH on Oxytetracycline Hydrolysis (after 10 days)
| pH | Percent Hydrolyzed | Reference |
| 3.09 | 10.5% | |
| 5.07 | 35.5% | |
| 6.91 | 72.7% | |
| 9.06 | 37.8% | |
| 10.54 | 42.5% |
Table 3: Stability of Oxytetracycline in Different Solvents after 24 Hours
| Solvent | Storage Condition | Concentration Decrease | Reference |
| Dextrose 5% | 5°C, with light | 1.9% | |
| Sodium Chloride 0.9% | 5°C, with light | 2.4% | |
| Ringer's Solution | 5°C, with light | 9.6% | |
| Dextrose 5% + NaCl 0.9% | 5°C, with light | 13.6% | |
| Dextrose 5% | 40°C, with light | High decrease |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials: this compound powder, Methanol (HPLC grade), Volumetric flasks, Analytical balance.
-
Procedure:
-
Accurately weigh 10.0 mg of the this compound standard.
-
Transfer the powder to a 100.0 mL volumetric flask.
-
Add a small amount of methanol to dissolve the powder completely.
-
Bring the flask to volume with methanol to achieve a final concentration of 100 µg/mL.
-
Stopper the flask and mix thoroughly.
-
For storage, dispense the stock solution into small, single-use amber vials.
-
Store the aliquots at -20°C for up to six months.
-
Protocol 2: Stability-Indicating HPLC Method for Oxytetracycline Quantification
This protocol is a composite based on common methods for oxytetracycline analysis.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Oxalic acid to adjust pH.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and water (e.g., 20:80 v/v), with the aqueous phase adjusted to pH 3 with phosphoric acid. Alternatively, a mix of 0.01 M oxalic acid, methanol, and acetonitrile (55:18:27 v/v/v) can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 50 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare the oxytetracycline solution in the desired solvent and at the target concentration.
-
Divide the solution into multiple amber vials for each storage condition (e.g., 5°C protected from light, 40°C exposed to light).
-
At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw a sample from one vial of each condition.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the peak area of the oxytetracycline peak.
-
Calculate the remaining concentration by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Oxytetracycline Solution Instability
Caption: A decision tree to troubleshoot common stability issues with oxytetracycline solutions.
Diagram 2: Experimental Workflow for a Stability Study
Caption: A typical experimental workflow for assessing the stability of drug solutions over time.
References
Technical Support Center: Overcoming Bacterial Resistance to Calcium Oxytetracycline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to overcome bacterial resistance to calcium oxytetracycline.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to oxytetracycline?
A1: Bacteria primarily develop resistance to oxytetracycline through three main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport oxytetracycline out of the bacterial cell, preventing it from reaching its target—the ribosome. This is one of the most common resistance strategies.[1][2][3][4]
-
Ribosomal Protection: Bacteria can produce ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[5] These proteins bind to the ribosome and cause a conformational change that dislodges the oxytetracycline molecule, allowing protein synthesis to continue.
-
Enzymatic Degradation: Although less common, some bacteria can produce enzymes that chemically modify and inactivate the oxytetracycline molecule.
Q2: My oxytetracycline treatment is no longer effective against a previously susceptible bacterial strain. What could be the reason?
A2: The loss of efficacy is likely due to the development of acquired resistance. This can happen through the acquisition of mobile genetic elements, like plasmids, which carry resistance genes for efflux pumps or ribosomal protection proteins. It is also possible that mutations have occurred in the bacterial chromosome that increase the expression of intrinsic resistance mechanisms.
Q3: How can I overcome oxytetracycline resistance in my experiments?
A3: Several strategies can be employed to overcome oxytetracycline resistance:
-
Combination Therapy: Using oxytetracycline in combination with another antibiotic can create a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. For example, combining it with an agent that disrupts the bacterial cell membrane can enhance oxytetracycline's entry into the cell.
-
Efflux Pump Inhibitors (EPIs): These are compounds that block the action of efflux pumps, thereby increasing the intracellular concentration of oxytetracycline. While many EPIs are still in the research phase due to toxicity concerns, this is a promising approach.
-
Potentiators: Certain non-antibiotic compounds can enhance the activity of oxytetracycline. For instance, reducing dietary calcium has been shown to increase the serum levels of oxytetracycline. Some essential oils, like cinnamon oil, have also demonstrated synergistic effects.
Q4: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a crucial quantitative measure to determine the susceptibility or resistance of a bacterial strain to an antibiotic. Comparing the MIC of your test strain to established breakpoints helps classify it as susceptible, intermediate, or resistant.
Q5: How do I test for synergy between oxytetracycline and another compound?
A5: The checkerboard assay is a common method to assess synergy. This technique involves testing a matrix of serial dilutions of two compounds, both alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which indicates synergy, additivity, or antagonism.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for Oxytetracycline
| Possible Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. Prepare a fresh standard if the current one is old. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for testing. The concentration of divalent cations like Ca²⁺ and Mg²⁺ can affect the activity of tetracyclines. |
| Oxytetracycline Solution | Prepare fresh stock solutions of this compound for each experiment, as the antibiotic can degrade over time, especially when exposed to light and certain pH levels. |
| Incubation Conditions | Ensure consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours). |
| Contamination | Check for contamination in your bacterial culture or reagents. Streak a sample of the inoculum on an agar plate to check for purity. |
Issue 2: Checkerboard Assay Shows No Synergy
| Possible Cause | Recommended Solution |
| Inappropriate Compound Combination | The selected compound may not have a synergistic mechanism with oxytetracycline. Consider compounds with different modes of action, such as cell wall synthesis inhibitors or membrane-disrupting agents. |
| Concentration Range | The tested concentration ranges for one or both compounds may be too high or too low. Expand the dilution series to cover a wider range of concentrations. |
| Calculation Error | Double-check the calculation of the Fractional Inhibitory Concentration (FIC) index. A common formula is: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. |
| Bacterial Strain | The resistance mechanism of the specific bacterial strain may not be susceptible to the chosen synergistic agent. For example, if resistance is due to ribosomal protection, an efflux pump inhibitor may not be effective. |
Data Presentation
Table 1: Example MIC Values for Oxytetracycline against Quality Control Strains
| Quality Control Strain | Oxytetracycline MIC Range (mg/L) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Escherichia coli ATCC® 25922™ | 0.5 - 2 |
| Pseudomonas aeruginosa ATCC® 27853™ | 8 - 32 |
Note: These are example ranges. Always refer to the latest guidelines from CLSI or EUCAST for current QC ranges.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Synergy Testing
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
| Source: Adapted from various microbiology protocols. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare Oxytetracycline Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.
-
Prepare Bacterial Inoculum: From a fresh culture, suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the oxytetracycline stock solution in CAMHB to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (turbidity).
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Stock Solutions: Prepare stock solutions of oxytetracycline and the second test compound at a concentration at least 10 times the highest concentration to be tested.
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare two-fold serial dilutions of oxytetracycline along the x-axis and the second compound along the y-axis in CAMHB. One row should contain only dilutions of oxytetracycline, and one column should contain only dilutions of the second compound to determine their individual MICs. Include a growth control well.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
Inoculation: Add the inoculum to all wells containing antibiotic dilutions and the growth control well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading and Calculation: Determine the MIC of each compound alone and in combination. Calculate the FIC for each well showing no growth using the formula: FIC Index = (MIC of Oxytetracycline in combination / MIC of Oxytetracycline alone) + (MIC of Compound B in combination / MIC of Compound B alone). The lowest FIC index determines the nature of the interaction.
Visualizations
Caption: Major mechanisms of bacterial resistance to oxytetracycline.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 2. Oxytetracycline: Mechanism, Activity, Resistance, and Pharmacokinetics - ScienceInsights [scienceinsights.org]
- 3. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]
- 4. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on the stability and activity of calcium oxytetracycline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of calcium oxytetracycline.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: The stability of oxytetracycline is significantly influenced by pH. Generally, acidic conditions favor its stability, while alkaline conditions promote degradation. Hydrolysis is a primary degradation pathway, and its rate varies with pH.[1][2] Neutral pH conditions also lead to faster hydrolysis compared to acidic environments.[2][3]
Q2: What are the primary degradation products of oxytetracycline at different pH values?
A2: The main degradation products of oxytetracycline include 4-epioxytetracycline, α-apooxytetracycline, and β-apooxytetracycline. The formation of α-apo-oxytetracycline is particularly favored under both acidic and basic conditions.[2]
Q3: How does pH impact the solubility of this compound?
A3: The solubility of oxytetracycline and its salts is highly pH-dependent. Oxytetracycline is an amphoteric compound, meaning it can exist as a cation, zwitterion, or anion depending on the pH. Solubility is generally higher at lower pH values where the cationic form predominates. The base salt of oxytetracycline exhibits minimum solubility around pH 5.
Q4: What is the effect of pH on the antimicrobial activity of oxytetracycline?
A4: The pH of the medium can influence the antimicrobial activity of oxytetracycline. This is partly due to the effect of pH on the ionization state of the molecule, which affects its ability to permeate bacterial cells and bind to its target, the 30S ribosomal subunit. While the core mechanism of inhibiting protein synthesis is not directly altered by pH, the effective concentration of the drug that reaches the target can be pH-dependent.
Q5: My this compound solution appears to be degrading rapidly. What are the likely causes and how can I mitigate this?
A5: Rapid degradation of your this compound solution is likely due to suboptimal pH and/or exposure to light. Oxytetracycline is susceptible to both hydrolysis, which is accelerated at neutral and alkaline pH, and photolysis. To mitigate degradation, ensure your solutions are prepared in a buffer with a slightly acidic pH (e.g., pH 3-4) and are protected from light. For longer-term storage, refrigeration at low temperatures (e.g., 4°C) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low antimicrobial activity | Incorrect pH of the test medium affecting drug availability. | Adjust the pH of your experimental medium to a range where oxytetracycline is both stable and active. A slightly acidic to neutral pH is often a good starting point, but empirical testing is recommended. |
| Precipitation in the drug solution | pH of the solution is near the isoelectric point of oxytetracycline (around pH 5), leading to minimal solubility. | Adjust the pH of the solution to be either more acidic or more alkaline to increase solubility. For many applications, a slightly acidic pH is preferable for stability. |
| Inconsistent results in stability studies | Fluctuation in pH, exposure to light, or temperature variations. | Strictly control the pH of your solutions using appropriate buffers. Protect all solutions from light by using amber vials or covering them with foil. Maintain a constant temperature throughout your experiments. |
| Interference from degradation products in HPLC analysis | Co-elution of degradation products with the parent compound. | Optimize your HPLC method. Adjust the mobile phase composition, pH, or gradient to achieve better separation of oxytetracycline from its degradation products. Using a stability-indicating method is crucial. |
Data Presentation
Table 1: Stability of Oxytetracycline at Different pH Values
| pH | Half-life (days) | Degradation Rate Constant (day⁻¹) | Reference |
| 3.09 | 46.36 ± 4.92 | - | |
| 5.07 | - | - | |
| 6.91 | - | - | |
| 9.06 | - | - | |
| 10.0 | 9.08 ± 4.22 | - | |
| Aqueous Solution | |||
| ~4 | - | k = 0.013 h⁻¹ | |
| PBS Solution | |||
| 7.4 | - | k = 0.004 h⁻¹ |
Table 2: Solubility of Oxytetracycline Base at 23°C
| pH | Solubility |
| 1.2 | 31.4 mg/mL |
| 5.0 | 500 µg/mL |
| 9.0 | 38.0 mg/mL |
Source: Food and Agriculture Organization of the United Nations
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Oxytetracycline
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of oxytetracycline and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: Gemini C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Guard column: C18, 4 mm x 3.0 mm i.d.
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (20:80, v/v), with the aqueous phase adjusted to pH 3 with phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 50 µL.
-
Column Temperature: 25°C.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of oxytetracycline hydrochloride in methanol. Further dilutions can be made with the mobile phase to create a calibration curve (e.g., 0.02–1 mg/L).
-
Sample Solution: Dilute the experimental samples containing this compound with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions and determine the concentration of oxytetracycline based on the peak area or height relative to the calibration curve.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target microorganism at different pH values.
1. Materials:
-
96-well microtiter plates.
-
This compound stock solution.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), adjusted to the desired pH values (e.g., 5.5, 7.0, 8.5) using sterile HCl or NaOH.
-
Standardized bacterial inoculum (0.5 McFarland standard).
2. Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the pH-adjusted CAMHB across the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only) for each pH value.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
3. Interpretation:
-
The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (turbidity) in the wells.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Workflow for determining the antimicrobial activity (MIC) of this compound at various pH levels.
Caption: Logical relationship between pH and the stability, properties, and activity of oxytetracycline.
References
Technical Support Center: Preparation of Alkyl Trimethylammonium Calcium Oxytetracycline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of alkyl trimethylammonium calcium oxytetracycline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of alkyl trimethylammonium this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete formation of the quaternary ammonium salt. | Optimize reaction time and temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| Suboptimal pH: The pH of the reaction mixture is crucial for the salt formation and stability of oxytetracycline.[1] | Carefully control the pH at each step of the synthesis as specified in the protocol. Use calibrated pH meters and add acids or bases dropwise to avoid sudden pH shifts. | |
| Steric Hindrance: The structure of the alkyl trimethylammonium salt or the oxytetracycline molecule may hinder the reaction. | Consider using a less sterically hindered alkylating agent if possible, or adjust reaction conditions (e.g., higher temperature, longer reaction time) to overcome the hindrance. | |
| Side Reactions: Oxytetracycline can undergo degradation under certain conditions, leading to the formation of byproducts and reducing the yield of the desired product.[1] | Protect the reaction mixture from light and excessive heat.[2] Use degassed solvents to minimize oxidation. | |
| Product Discoloration (Yellow, Brown, or Darkening) | Degradation of Oxytetracycline: Oxytetracycline is sensitive to light, heat, and extreme pH values, which can cause it to degrade and form colored impurities.[2] | Conduct the reaction and purification steps in amber glassware or protect the reaction vessel from light. Maintain the recommended temperature and pH ranges throughout the process.[2] |
| Presence of Impurities: Impurities in the starting materials or solvents can lead to discoloration of the final product. | Use high-purity reagents and solvents. Consider purifying the starting oxytetracycline if its quality is uncertain. | |
| Oxidation: The presence of oxygen can promote the oxidation of oxytetracycline, resulting in colored degradation products. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Product Purification/Isolation | Product is an oil or sticky solid: This can be due to the presence of residual solvents, impurities, or the inherent nature of the specific alkyl trimethylammonium salt. | Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. If the product remains oily, consider purification by column chromatography or recrystallization from a different solvent system. In some cases, a solvent-antisolvent precipitation may be effective. |
| Co-precipitation of impurities: Impurities may precipitate along with the desired product, making purification challenging. | Optimize the precipitation or crystallization conditions (e.g., temperature, rate of addition of antisolvent) to improve the selectivity of the precipitation. Washing the isolated solid with an appropriate solvent can also help remove co-precipitated impurities. | |
| Product Instability | Hydrolysis: Oxytetracycline and its salts can be susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH. | Store the final product in a dry, cool, and dark place. For solutions, prepare them fresh and use them promptly. If storage in solution is necessary, determine the optimal pH for stability. |
| Photodegradation: Exposure to light can cause the degradation of the product over time. | Store the product in light-resistant containers. |
Frequently Asked Questions (FAQs)
Q1: What is the role of calcium carbonate in the preparation of alkyl trimethylammonium this compound?
A1: Calcium carbonate is added to the oxytetracycline solution to form a calcium salt of oxytetracycline. This step is crucial for the subsequent reaction with the alkyl trimethylammonium salt.
Q2: How does the pH affect the synthesis?
A2: The pH plays a critical role in several stages of the synthesis. Initially, the pH is adjusted with sulfuric acid to dissolve the oxytetracycline. Later, the pH is raised using a sodium hydroxide solution to facilitate the formation of the final product. Maintaining the correct pH is essential for maximizing the yield and minimizing the degradation of oxytetracycline, which is known to be unstable at certain pH values.
Q3: What are the common impurities that can be found in the final product?
A3: Common impurities may include unreacted oxytetracycline, excess alkyl trimethylammonium salt, and degradation products of oxytetracycline such as epimers or dehydration products. The presence of these impurities can affect the purity, color, and stability of the final product.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: High-performance liquid chromatography (HPLC) is a key analytical technique for determining the purity and concentration of alkyl trimethylammonium this compound. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for molecular weight determination.
Q5: Are there any specific safety precautions to consider during the preparation?
A5: Yes. Oxytetracycline is an antibiotic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The reaction should be carried out in a well-ventilated fume hood. Alkylating agents used in the synthesis of the quaternary ammonium salt can be hazardous and should be handled with care according to their specific safety data sheets (SDS).
Experimental Protocols
Detailed Methodology for the Preparation of Alkyl Trimethylammonium this compound
This protocol is a generalized procedure based on available literature and should be adapted and optimized for specific laboratory conditions and alkyl trimethylammonium salts.
Materials:
-
Oxytetracycline
-
Deionized water
-
Sulfuric acid (98%)
-
Calcium carbonate
-
Alkyl trimethylammonium chloride (e.g., Dodecyl trimethylammonium chloride)
-
Sodium hydroxide solution (30%)
-
Suitable organic solvents for purification (e.g., ethanol, acetone)
Procedure:
-
Preparation of Oxytetracycline Solution: In a suitable reaction vessel, disperse a known amount of oxytetracycline in deionized water. While stirring, slowly add 98% sulfuric acid to adjust the pH to approximately 1.2-1.5. Continue stirring at room temperature (around 25°C) for about 1 hour until all the oxytetracycline has dissolved.
-
Formation of this compound: To the oxytetracycline solution, add calcium carbonate powder. Stir the mixture at room temperature for 3-10 hours.
-
Quaternary Ammonium Salt Reaction: To the reaction mixture containing the this compound, add the alkyl trimethylammonium chloride. Continue stirring at room temperature for 3-20 hours.
-
pH Adjustment and Precipitation: Slowly add a 30% sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 7.8-9.5. Allow the mixture to stand for 1-2 hours, during which the product may begin to precipitate.
-
Isolation of the Product: The method of isolation will depend on the nature of the product.
-
Spray Drying (for granular preparation): The resulting solution can be spray-dried to obtain a granular product.
-
Precipitation and Filtration: If the product precipitates, it can be collected by filtration. The filter cake should be washed with cold deionized water and then with a suitable organic solvent to remove impurities.
-
-
Drying: The isolated solid product should be dried under vacuum at an appropriate temperature to remove residual water and solvents.
Visualizations
Caption: Experimental workflow for the preparation of alkyl trimethylammonium this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Oxytetracycline Degradation in the Presence of Calcium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of oxytetracycline (OTC) in the presence of calcium ions (Ca²⁺).
Frequently Asked Questions (FAQs)
Q1: What is the primary interaction between oxytetracycline and calcium ions?
A1: The primary interaction is chelation, where the oxytetracycline molecule binds to calcium ions. This process can lead to the formation of partially insoluble OTC-Ca²⁺ complexes. The affinity for this interaction is pH-dependent, increasing with higher pH values.
Q2: How does the presence of calcium generally affect the degradation of oxytetracycline?
A2: The effect of calcium on oxytetracycline degradation is multifaceted. In many cases, the formation of stable OTC-Ca²⁺ complexes can inhibit degradation by reducing the availability of the antibiotic for degradation processes such as epimerization, particularly at a pH above 6.[1] However, in certain advanced oxidation processes, such as those involving ozone and calcium peroxide (O₃/CaO₂), the presence of a calcium source can enhance the degradation of OTC by promoting the generation of highly reactive hydroxyl radicals.[2][3]
Q3: Can the formation of OTC-Ca²⁺ complexes interfere with analytical measurements?
A3: Yes, the chelation of oxytetracycline with calcium can interfere with analytical measurements. For instance, it can lead to a decrease in the apparent concentration of free OTC in solution. In high-performance liquid chromatography (HPLC), interactions with residual metal ions in the column can cause peak tailing and loss of the analyte.
Q4: What are the main degradation products of oxytetracycline?
A4: Common degradation products of oxytetracycline include 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline.[1] Under specific conditions, such as advanced oxidation processes, degradation can proceed through pathways like N,N-dedimethylation, hydroxylation, and ring-opening reactions.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Cloudiness in Solution
-
Question: I observed a precipitate forming after adding a calcium-containing solution to my oxytetracycline stock. What is causing this?
-
Answer: This is likely due to the formation of partially insoluble oxytetracycline-calcium chelate complexes.[4] The solubility of these complexes can be influenced by factors such as pH, temperature, and the concentration of both OTC and calcium. To mitigate this, consider adjusting the pH of your solution or using lower concentrations of reactants.
Issue 2: Inconsistent or Non-Reproducible Degradation Kinetics
-
Question: My oxytetracycline degradation rates are highly variable between experiments performed under what I believe are identical conditions in the presence of calcium. What could be the issue?
-
Answer: Several factors could contribute to this variability:
-
pH Fluctuations: The chelation of OTC with calcium is pH-sensitive. Small shifts in pH can alter the extent of complex formation and, consequently, the degradation rate. Ensure your buffer system is robust and the pH is consistent across all experiments.
-
Temperature Variations: Degradation reactions are temperature-dependent. Use a temperature-controlled environment for your experiments to ensure consistency.
-
Ionic Strength: Changes in the ionic strength of the solution can affect the stability of the OTC-Ca²⁺ complexes. Maintain a constant ionic strength in your reaction mixtures.
-
Issue 3: HPLC Analysis - Peak Tailing and Ghost Peaks
-
Question: When analyzing my samples containing oxytetracycline and calcium using HPLC, I'm observing significant peak tailing and the appearance of ghost peaks. How can I resolve this?
-
Answer:
-
Peak Tailing: This is a common issue when analyzing tetracyclines and is often caused by the interaction of the basic amine groups on the OTC molecule with acidic residual silanol groups on the HPLC column packing. The presence of metal ions like calcium can exacerbate this. To address this, you can:
-
Use a high-purity, deactivated HPLC column.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase.
-
Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your mobile phase to sequester metal ions.
-
-
Ghost Peaks: These are unexpected peaks that can arise from several sources:
-
Carryover: Residue from a previous, more concentrated injection can adsorb to active sites in the system and elute in a subsequent run. Ensure your needle wash procedure is effective.
-
Mobile Phase Contamination: Impurities in your solvents or degradation of mobile phase components can appear as peaks. Use high-purity solvents and freshly prepared mobile phases.
-
Sample Degradation in Autosampler: Oxytetracycline can degrade while waiting for injection, leading to peaks from its degradation products. Keep your autosampler at a low temperature to minimize degradation.
-
-
Data Presentation
Table 1: Effect of Calcium Peroxide (CaO₂) on Oxytetracycline (OTC) Degradation in an Ozonation System
| CaO₂ Concentration (g/L) | OTC Degradation Efficiency (%) after 30 min |
| 0 | 62.1 |
| 0.050 | 85.3 |
Conditions: Initial OTC concentration of 40 mg/L, O₃ dosage of 0.75 g/h, pH 2.4. Data extracted from a study on O₃/CaO₂ systems.
Table 2: Chelation of Calcium by Oxytetracycline (OTC)
| OTC Dose (mg) | % Chelation of Calcium |
| 25 | 24 |
| 50 | 28 |
| 100 | 34 |
Data from an in-vitro study using the EDTA method.
Experimental Protocols
Representative Protocol for OTC Degradation Assay in the Presence of Calcium
This protocol outlines a general procedure for studying the degradation of oxytetracycline in an aqueous solution in the presence of calcium ions.
1. Materials and Reagents:
-
Oxytetracycline hydrochloride (analytical standard)
-
Calcium chloride (CaCl₂) or other soluble calcium salt
-
Buffer solutions (e.g., phosphate or acetate buffers) of desired pH
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Formic acid or other mobile phase additives
-
Syringe filters (0.22 µm)
2. Preparation of Solutions:
-
Prepare a stock solution of oxytetracycline in high-purity water or a suitable solvent. Protect from light to prevent photodegradation.
-
Prepare a stock solution of calcium chloride in high-purity water.
-
Prepare buffer solutions to maintain a constant pH throughout the experiment.
3. Degradation Experiment:
-
In a temperature-controlled environment (e.g., water bath or incubator), combine the OTC stock solution, calcium chloride stock solution, and buffer in a reaction vessel to achieve the desired final concentrations.
-
Initiate the experiment (time = 0) and collect aliquots at predetermined time intervals.
-
Immediately quench the reaction in the aliquots, if necessary (e.g., by adding a quenching agent or by rapid freezing).
-
Filter the samples through a 0.22 µm syringe filter before HPLC analysis to remove any particulates.
4. Analytical Method (HPLC-MS/MS):
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: A C18 column suitable for antibiotic analysis.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion of OTC and its characteristic fragment ions for quantification.
5. Data Analysis:
-
Plot the concentration of oxytetracycline as a function of time.
-
Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., first-order, second-order).
-
Identify and quantify degradation products by analyzing their mass spectra and comparing them with known standards or literature data.
Mandatory Visualization
Caption: A flowchart of the experimental workflow for studying oxytetracycline degradation.
Caption: The interaction between oxytetracycline, calcium, and degradation pathways.
References
- 1. Determination of oxytetracycline and its degradation products by high-performance liquid chromatography-tandem mass spectrometry in manure-containing anaerobic test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Equilibrium and kinetic studies on the interaction of tetracyclines with calcium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Calcium Oxytetracycline Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of calcium oxytetracycline, benchmarked against alternative analytical techniques. The information presented is based on established experimental data and international regulatory guidelines.
High-Performance Liquid Chromatography (HPLC) stands as a preferred method for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[1] The validation of an analytical method is a regulatory requirement and an essential component of quality control and assurance in the pharmaceutical industry, ensuring that the method consistently produces reliable results.[1][2][3] The validation process adheres to the International Council for Harmonisation (ICH) guidelines, which outline specific parameters to be evaluated.[4]
Comparison of Analytical Methods
While HPLC with UV detection is a common and robust method for oxytetracycline analysis, other techniques offer varying degrees of sensitivity and specificity. The following table summarizes the performance characteristics of a validated HPLC method compared to Liquid Chromatography-Mass Spectrometry (LC-MS), another powerful analytical tool.
| Validation Parameter | HPLC-DAD | LC-MS | ICH Acceptance Criteria |
| Linearity (R²) | > 0.99 | > 0.999 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 72.2 - 101.8% | 45.6 - 87.0% | 80 - 120% |
| Precision (RSD) | < 2% | < 7.1% | ≤ 2% for assay |
| Limit of Detection (LOD) | 4.2 - 10.7 mg/kg | 5.6 - 10.8 mg/kg | Method dependent |
| Limit of Quantification (LOQ) | 11 - 12 ng | Not specified | Method dependent |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the HPLC analysis of oxytetracycline.
HPLC Method for Oxytetracycline Analysis
This method is suitable for the quantification of oxytetracycline in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.4% orthophosphoric acid (pH adjusted to 2.7 with triethanolamine) in a ratio of 20:10:70 (v/v/v) has been shown to be effective. An alternative mobile phase is a 1:1.5:5 mixture of methanol–acetonitrile–0.01M aqueous oxalic acid solution (pH adjusted to 2.0).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm or 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A standard solution of oxytetracycline hydrochloride can be prepared by dissolving 10 mg of the standard in 10 mL of 0.01 M HCl. The sample containing this compound should be accurately weighed and dissolved in a suitable solvent, followed by filtration through a 0.45 µm filter before injection.
Alternative Method: LC-MS
For higher sensitivity and selectivity, particularly in complex matrices, LC-MS is a valuable alternative.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer.
-
Column: An Xterra MS C18 column (100 mm x 2.1 mm, 3.5 µm) can be used.
-
Mobile Phase: A gradient elution using a mixture of mobile phases A (0.05% trifluoroacetic acid in water) and B (acetonitrile-methanol-tetrahydrofuran, 80:15:5, v/v/v) is a published method.
-
Flow Rate: 1.3 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for tetracyclines.
-
Detection: Selected Reaction Monitoring (SRM) for specific quantification of oxytetracycline and its impurities.
Validation Workflow and Signaling Pathways
The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.
References
Navigating the Landscape of Tetracycline Cross-Resistance: A Comparative Analysis of Calcium Oxytetracycline and Other Tetracyclines
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of calcium oxytetracycline and other tetracyclines, focusing on the impact of prevalent resistance mechanisms on their in vitro efficacy. The information is supported by experimental data to aid in informed decision-making for research and development.
Tetracyclines, a broad-spectrum class of antibiotics, function by inhibiting protein synthesis in bacteria.[1][2] They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2] However, the emergence and spread of bacterial resistance have curtailed the effectiveness of these crucial drugs.[1] The primary mechanisms of resistance involve the acquisition of genes that encode for energy-dependent efflux pumps or ribosomal protection proteins. These mechanisms are the principal drivers of cross-resistance among different members of the tetracycline family.
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's potency, indicating the lowest concentration required to inhibit the visible growth of a bacterium. The following tables summarize MIC data for this compound (referred to as oxytetracycline) and other tetracyclines against bacterial strains with well-characterized resistance mechanisms.
Table 1: Comparative MICs (μg/mL) Against Escherichia coli Strains
| Bacterial Strain & Resistance Gene | Oxytetracycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) |
| Escherichia coli (Tetracycline-Susceptible) | 0.5 - 1 | 0.5 - 1 | 0.25 - 0.5 | 0.12 - 0.25 |
| Escherichia coli with tet(A) (Efflux Pump) | 32 - 128 | 32 - 128 | 4 - 16 | 2 - 8 |
| Escherichia coli with tet(B) (Efflux Pump) | 64 - 256 | 64 - 256 | 16 - 64 | 16 - 64 |
Data synthesized from available research.
Table 2: Comparative MICs (μg/mL) Against Staphylococcus aureus Strains
| Bacterial Strain & Resistance Gene | Oxytetracycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) |
| Staphylococcus aureus (Tetracycline-Susceptible) | 0.25 - 0.5 | 0.25 - 0.5 | 0.12 - 0.25 | 0.06 - 0.12 |
| Staphylococcus aureus with tet(K) (Efflux Pump) | 16 - 64 | 16 - 64 | 1 - 4 | 0.25 - 1 |
| Staphylococcus aureus with tet(M) (Ribosomal Protection) | 64 - 256 | 64 - 256 | 16 - 64 | 4 - 16 |
Data synthesized from available research.
Table 3: Comparative MICs (μg/mL) Against Tetracycline-Resistant Propionibacteria
| Antibiotic | Mean MIC (μg/mL) |
| Tetracycline | 20.61 +/- 4.56 |
| Doxycycline | 9.70 +/- 2.03 |
| Minocycline | 1.95 +/- 0.35 |
Data from a study on 46 resistant propionibacteria isolates.
The data clearly indicates that the presence of resistance genes significantly increases the MIC values for all tested tetracyclines. Notably, doxycycline and minocycline often exhibit lower MICs against resistant strains compared to oxytetracycline and tetracycline, suggesting they can be more potent in the presence of certain resistance mechanisms.
Mechanisms of Tetracycline Resistance and Cross-Resistance
The two predominant mechanisms that confer resistance to tetracyclines are efflux pumps and ribosomal protection.
-
Efflux Pumps: These are membrane proteins that actively expel tetracycline molecules from the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations. Genes such as tet(A), tet(B), and tet(K) encode for these pumps.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and induce a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume. The tet(M) gene is a well-characterized example of an RPP determinant.
The shared nature of these resistance mechanisms across different tetracyclines is the basis for cross-resistance. However, structural differences between tetracycline derivatives can influence their susceptibility to these mechanisms. For instance, the chemical structures of doxycycline and minocycline may render them less efficiently recognized and transported by certain efflux pumps.
Caption: Mechanisms of bacterial resistance to tetracyclines.
Experimental Protocols
The determination of MIC values is a standardized and fundamental procedure in antimicrobial susceptibility testing. A commonly employed method is broth microdilution.
Broth Microdilution Method for MIC Determination
-
Bacterial Isolate Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A suspension of the bacteria is then prepared in a sterile saline or broth solution and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution Series: A serial two-fold dilution of each tetracycline antibiotic is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35-37°C for 18-24 hours) appropriate for the growth of the test organism.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
This standardized methodology ensures the reproducibility and comparability of results across different studies and laboratories.
Caption: Experimental workflow for MIC determination.
References
Evaluating the Synergistic Effect of Calcium Oxytetracycline with Other Antibiotics: A Comparative Guide
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health, necessitating innovative therapeutic strategies. Combination therapy, where two or more antibiotics are used concurrently, is a promising approach to enhance efficacy, reduce dosages, and combat the development of resistance. This guide provides a comprehensive evaluation of the synergistic effects of calcium oxytetracycline with other antimicrobial agents, offering researchers, scientists, and drug development professionals a comparative overview supported by experimental data and detailed protocols.
Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, functions by inhibiting protein synthesis in bacteria. While effective, its potency can be enhanced when combined with other drugs that exhibit different mechanisms of action. This guide will delve into the experimental methodologies used to assess these synergistic interactions and present available data on the performance of oxytetracycline in combination with various compounds.
Experimental Protocols for Assessing Synergy
The two most common in vitro methods for quantifying antibiotic synergy are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a widely used technique to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][2][3] It involves testing serial dilutions of two drugs, both alone and in all possible combinations, against a standardized bacterial inoculum.
Materials:
-
This compound and the second antimicrobial agent of interest
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound along the x-axis in CAMHB.
-
Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis in CAMHB.
-
One column should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC), and one row should contain only the dilutions of this compound for its MIC determination.
-
A well containing only broth and inoculum should be included as a growth control.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Data Analysis: The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bactericidal activity of an antibiotic combination over time.
Materials:
-
This compound and the second antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth and dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Second antibiotic alone (at its MIC)
-
Combination of both antibiotics (at their respective MICs or sub-MICs)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Quantitative Data on Oxytetracycline Synergy
The following tables summarize the findings from various studies on the synergistic effects of oxytetracycline with other antimicrobial agents.
Table 1: Synergy of Oxytetracycline with Essential Oils against Salmonella enterica
| Combination | Bacterial Strain | FICI | Interpretation | MIC Reduction of Oxytetracycline | Reference |
| Oxytetracycline + Cinnamon Oil | Multidrug-Resistant S. enterica | 0.5 | Synergy | Up to 1024-fold | [4] |
| Oxytetracycline + Clove Oil | Multidrug-Resistant S. enterica | > 0.5 | Additivity | 2 to 4-fold | [4] |
| Oxytetracycline + Oregano Oil | Multidrug-Resistant S. enterica | > 0.5 | Additivity | 2 to 4-fold | |
| Oxytetracycline + Red Thyme Oil | Multidrug-Resistant S. enterica | > 0.5 | Additivity | 2 to 4-fold |
Table 2: Synergy of Oxytetracycline with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) against MRSA
| Combination | Interpretation | Reference |
| Oxytetracycline + Meloxicam | Partial Synergism | |
| Oxytetracycline + Flunixin Meglumine | Synergistic Effect | |
| Oxytetracycline + Diclofenac Sodium | Additive Effect |
Table 3: Synergy of Oxytetracycline with Other Antibiotics
| Combination | Bacterial Strain | Interpretation | Reference |
| Oxytetracycline + Neomycin | Enteropathogenic gram-negative bacteria | Synergism | |
| Oxytetracycline + Streptomycin | Brucella abortus (in vivo) | Synergy |
Proposed Mechanisms of Synergistic Action
Both oxytetracycline and streptomycin inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit. Their synergistic interaction is thought to arise from different binding sites and mechanisms. A leading hypothesis is that streptomycin, an aminoglycoside, disrupts the bacterial cell membrane, which increases the intracellular concentration of oxytetracycline.
Conclusion
The available data strongly suggest that the efficacy of this compound can be significantly enhanced through combination therapy with various antimicrobial agents, including essential oils, NSAIDs, and other antibiotics. The synergistic and additive interactions observed can lead to a reduction in the required therapeutic dose of oxytetracycline, which may help to mitigate the development of antibiotic resistance. The checkerboard assay and time-kill curve analysis are robust methods for quantifying these interactions and should be employed in the development of new combination therapies. Further research into the precise molecular mechanisms of synergy will be crucial for the rational design of novel and effective antimicrobial strategies.
References
A Comparative Analysis of the In Vitro Activity of Calcium Oxytetracycline Against Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of calcium oxytetracycline against a range of bacterial strains, with a focus on presenting objective performance data alongside other tetracycline alternatives. The information compiled herein is intended to support research and development efforts in the field of antimicrobial agents.
Mechanism of Action: Inhibition of Protein Synthesis
Oxytetracycline, the active component of this compound, is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. The molecule diffuses through the bacterial cell membrane and reversibly binds to the 30S ribosomal subunit. This binding interferes with the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, effectively halting the elongation of the polypeptide chain and thus inhibiting bacterial growth.[1]
Comparative In Vitro Activity: A Data-Driven Overview
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for oxytetracycline and a comparator antibiotic, doxycycline, against various bacterial strains. It is important to note that while the data is presented for "oxytetracycline," the in vitro activity of its salt form, this compound, can be influenced by the presence of divalent cations like calcium in the testing medium, which may chelate the antibiotic.[2]
| Bacterial Strain | Antibiotic | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Oxytetracycline | Not Specified | 1 - >128 | 8 | 128 |
| Doxycycline | Not Specified | 0.5 - 128 | 4 | 64 | |
| Pasteurella multocida | Oxytetracycline | 55 | Not Specified | Not Specified | >16 (15% resistant) |
| Doxycycline | 55 | Not Specified | Not Specified | 1 | |
| Actinobacillus pleuropneumoniae | Oxytetracycline | 59 | Not Specified | Not Specified | >16 (22% resistant) |
| Doxycycline | 59 | Not Specified | Not Specified | 2 | |
| Mycoplasma hyopneumoniae | Oxytetracycline | 26 | Not Specified | Not Specified | 2 |
| Doxycycline | 26 | Not Specified | Not Specified | 1 | |
| Arcanobacterium pyogenes | Oxytetracycline | Not Specified | Not Specified | 16 | Not Specified |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.
The data indicates that doxycycline generally exhibits lower MIC values against the tested strains of Escherichia coli, Pasteurella multocida, Actinobacillus pleuropneumoniae, and Mycoplasma hyopneumoniae when compared to oxytetracycline.[3] For Arcanobacterium pyogenes, a causative agent of uterine infections in cattle, oxytetracycline showed a higher MIC₅₀ value compared to other tested cephalosporins.[4]
Experimental Protocols for In Vitro Susceptibility Testing
The determination of MIC values is crucial for assessing the in vitro activity of antibiotics. The most common methods employed are broth microdilution and agar dilution, with protocols standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Key Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated at a specified temperature (typically 35°C ± 2°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.
Key Steps:
-
Preparation of Antibiotic-Containing Agar Plates: A stock solution of the antibiotic is prepared and added to molten Mueller-Hinton Agar (MHA) at various concentrations. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours).
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism on the agar surface.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the broth microdilution and agar dilution methods.
References
A Comparative Guide to the Validation of Methods for Determining Oxytetracycline Residues in Eggs and Meat
For researchers, scientists, and professionals in drug development, the accurate determination of antibiotic residues in food products is of paramount importance for ensuring food safety and regulatory compliance. This guide provides a comparative overview of validated methods for determining oxytetracycline (OTC) residues in eggs and meat, with a focus on High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various studies.
Comparison of Analytical Methods
The choice of an analytical method for oxytetracycline residue analysis depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. High-Performance Liquid Chromatography (HPLC) is a widely used and validated technique that offers high sensitivity and specificity.[1][2][3] Enzyme-Linked Immunosorbent Assay (ELISA) serves as a rapid screening tool, though it may exhibit cross-reactivity with structurally related compounds.[4][5] A microbiological assay offers a cost-effective but less specific alternative.
Table 1: Performance Characteristics of HPLC Methods for Oxytetracycline Determination
| Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Within-Day Precision (%) | Between-Day Precision (%) |
| Eggs | HPLC-DAD | 2.2 | 13.0 | 76 | 8.0 - 11.8 | 4.8 |
| Meat (Breast) | HPLC-DAD | 10.5 | 20.9 | 76 | 6.1 - 15.5 | 5.0 |
| Meat (Buffalo) | HPLC-PDA | 31 | 62 | >78 | <11.4 | <14.5 |
LOD: Limit of Detection, LOQ: Limit of Quantification, DAD: Diode-Array Detection, PDA: Photodiode Array Detector
Table 2: Comparison of HPLC and ELISA Methods
| Feature | HPLC | ELISA |
| Principle | Chromatographic separation followed by detection. | Antigen-antibody reaction. |
| Sensitivity | High, can quantify at nanogram levels. | Generally lower sensitivity than HPLC. |
| Specificity | High, can distinguish between different tetracyclines. | Can have cross-reactivity with other tetracyclines and metabolites. |
| Cost | Higher initial instrument cost and operational expenses. | Lower cost per sample, suitable for screening large numbers of samples. |
| Sample Throughput | Lower, more time-consuming per sample. | High, suitable for rapid screening. |
Experimental Workflow
The general workflow for determining oxytetracycline residues in food matrices involves sample preparation, extraction, cleanup, and analysis.
Caption: General experimental workflow for oxytetracycline residue analysis.
Detailed Experimental Protocols
Below are detailed protocols for a validated HPLC method for the determination of oxytetracycline residues in eggs and meat.
Sample Preparation and Extraction for Eggs
-
Homogenization: Homogenize a representative sample of eggs.
-
Weighing: Weigh 2 g of the homogenized egg sample into a centrifuge tube.
-
Extraction: Add 100 mg of citric acid, 1 ml of 30% nitric acid, and 4 ml of methanol to the sample.
-
Vortexing and Sonication: Vortex the mixture and place it in an ultrasonic water bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 5300 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter. The filtrate is now ready for HPLC analysis.
Sample Preparation and Extraction for Meat
-
Homogenization: Homogenize a representative sample of meat tissue.
-
Extraction: Extract the homogenized tissue with a suitable buffer (e.g., McIlvaine buffer, succinic acid buffer).
-
Cleanup: The extract is then cleaned up using a C18 solid-phase extraction (SPE) cartridge.
-
Elution: The analyte is eluted from the SPE cartridge with methanol.
HPLC Conditions
-
Column: ODS-3 (C18) column.
-
Mobile Phase: A mixture of deionized water (pH adjusted to 2.1) and acetonitrile (85:15, v/v).
-
Flow Rate: 1 ml/min.
-
Detection: UV-VIS detector at a wavelength of 360 nm. Ion-pairing chromatography with diode-array detection at 355 nm has also been successfully used.
-
Injection Volume: 20 µl.
Quantification
The concentration of oxytetracycline in the samples is determined by comparing the peak area of the sample with that of a standard solution of known concentration. A calibration curve is typically generated using a series of standard solutions.
References
- 1. Validation of HPLC method of analysis of tetracycline residues in eggs and broiler meat and its application to a feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chlortetracycline, oxytetracycline, and tetracycline in edible animal tissues, liquid chromatographic method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heaig.org [heaig.org]
- 5. Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Chelation Properties in Tetracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the calcium chelation properties of various tetracycline antibiotics. The ability of tetracyclines to chelate divalent cations like calcium is a well-documented phenomenon that influences their pharmacokinetic profiles, including absorption and tissue distribution. Understanding the varying affinities of different tetracyclines for calcium is crucial for drug development, formulation, and clinical application. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical interactions and experimental workflows.
Introduction to Tetracycline-Calcium Chelation
Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring carbocyclic structure. This structure possesses multiple oxygen-containing functional groups that can participate in the chelation of metal ions. The interaction with calcium ions is of particular significance as it can lead to the formation of insoluble complexes, which can impact the bioavailability of the antibiotic when co-administered with calcium-rich foods or supplements. The primary sites for calcium binding on the tetracycline molecule are the β-diketone system on the B and C rings and the A-ring enol and carboxamide groups.
Comparative Data on Calcium Chelation
The strength of the interaction between tetracyclines and calcium is quantified by the stability constant (log K) of the resulting complex. A higher log K value indicates a more stable complex and stronger chelation. The following table summarizes the available quantitative data for the calcium chelation properties of different tetracyclines.
| Tetracycline Derivative | Stability Constant (log K) for Calcium Complex | Experimental Method | Reference |
| Tetracycline | 3.82 | Potentiometry | [1] |
| Oxytetracycline | 4.5, 3.04 | Potentiometry, Spectrophotometry | [2] |
| Doxycycline | 3.60 | Potentiometry | [1] |
| Minocycline | 4.02 | Potentiometry | [1] |
| Chlortetracycline | 3.70 | Potentiometry | [1] |
Note: The variability in the reported stability constant for Oxytetracycline may be due to different experimental conditions such as pH, temperature, and ionic strength.
A comparative in-vitro study demonstrated that oxytetracycline exhibits a greater calcium chelating property than doxycycline. The study observed a more significant change in the UV absorption spectrum of oxytetracycline upon the addition of calcium chloride compared to doxycycline, indicating a stronger interaction.
Experimental Protocols
The determination of tetracycline-calcium chelation properties primarily relies on three key experimental techniques: potentiometric titration, spectrophotometry, and isothermal titration calorimetry (ITC).
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the tetracycline and calcium ions as a standard base is added. The formation of the tetracycline-calcium complex releases protons, and the resulting pH change is used to calculate the stability constant.
General Protocol:
-
Solution Preparation: Prepare solutions of the tetracycline, a calcium salt (e.g., CaCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable buffer with a constant ionic strength.
-
Titration: Titrate a solution containing the tetracycline and calcium chloride with the standardized base.
-
pH Measurement: Record the pH of the solution after each addition of the base using a calibrated pH meter and a glass electrode.
-
Data Analysis: Plot the pH readings against the volume of base added. The data is then analyzed using computational methods, such as the Bjerrum method, to calculate the formation constants of the tetracycline-calcium complex.
Spectrophotometry
Spectrophotometry is utilized to observe the changes in the light absorption properties of a tetracycline solution upon the addition of calcium. The formation of a complex between the tetracycline and calcium often results in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, which can be used to determine the binding affinity.
General Protocol:
-
Stock Solutions: Prepare stock solutions of the tetracycline and a calcium salt in an appropriate buffer.
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the tetracycline and varying concentrations of the calcium salt.
-
Spectral Measurement: Record the UV-Visible absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry and stability constant of the complex. This can be done using methods like the mole-ratio method or by fitting the data to binding isotherms.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding interaction. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
General Protocol:
-
Sample Preparation: Prepare solutions of the tetracycline and a calcium salt in the same buffer. The tetracycline solution is placed in the sample cell of the calorimeter, and the calcium solution is loaded into the injection syringe.
-
Titration: A series of small injections of the calcium solution are made into the tetracycline solution while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of calcium to tetracycline. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizations
Tetracycline-Calcium Chelation Mechanism
The following diagram illustrates the general mechanism of calcium chelation by a tetracycline molecule. The tetracycline structure provides multiple oxygen donor atoms that coordinate with the calcium ion.
Caption: General mechanism of calcium chelation by a tetracycline molecule.
Experimental Workflow for Potentiometric Titration
This diagram outlines the key steps involved in determining the stability constant of a tetracycline-calcium complex using potentiometric titration.
Caption: Workflow for determining stability constants via potentiometric titration.
Logical Relationship of Factors Affecting Bioavailability
The chelation of tetracyclines by calcium ions is a key factor that can reduce their oral bioavailability. This diagram illustrates the logical relationship between tetracycline administration, the presence of calcium, and the resulting impact on absorption.
Caption: Impact of calcium on the oral bioavailability of tetracyclines.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Calcium Oxytetracycline
A comprehensive guide for laboratory professionals on the safe handling and disposal of calcium oxytetracycline, ensuring environmental protection and regulatory compliance.
The effective management and disposal of this compound, a widely used tetracycline antibiotic in research, is critical to maintaining laboratory safety and preventing environmental contamination. Improper disposal can lead to the development of antibiotic-resistant bacteria and harm ecosystems. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with care to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including eye protection, chemically resistant gloves, and a lab coat or overalls.[1]
-
Avoid Inhalation and Contact: Take measures to prevent the inhalation of dust, mists, or vapors.[1][2] Direct contact with skin and eyes should be avoided.[1][2]
-
Ventilation: Work in a well-ventilated area to minimize airborne exposure.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Thoroughly wash hands and any exposed skin after handling the compound.
In the event of a spill, evacuate the area and ensure cleanup personnel are wearing appropriate PPE. Prevent the spilled material from entering drains or waterways. Collect the spilled material using an absorbent medium, taking care to minimize dust generation, and place it into a labeled, sealed container for disposal.
Disposal Procedures for this compound Waste
The appropriate method for disposing of this compound waste depends on its form (e.g., unused product, stock solutions, contaminated materials). All disposal methods must comply with local, regional, and national regulations.
Key Disposal Don'ts:
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Do not discharge to sewer systems.
-
Do not dispose of unused oxytetracycline via wastewater or household waste.
The primary recommended methods for the disposal of this compound are:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.
For different types of waste, follow these specific procedures:
-
Unused or Expired Product: If the product cannot be used, it should be disposed of at an approved landfill or another certified facility.
-
High-Concentration Stock Solutions: These are considered hazardous chemical waste and must be collected in a designated and approved chemical waste container.
-
Contaminated Labware and Media: Any laboratory materials, such as media, that have come into contact with antibiotics should be treated as chemical waste.
Disposal Summary Table
| Waste Type | Recommended Disposal Method | Key Precautions |
| Solid this compound | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | Avoid dust formation. Do not discharge into the environment. |
| Contaminated Packaging | Triple rinse (or equivalent) and offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill. Combustible packaging can be incinerated. | Ensure containers are thoroughly cleaned before recycling. |
| Spilled Material | Collect with an absorbent medium and place in a suitable, closed container for disposal. | Prevent entry into drains and waterways. Use non-sparking tools for collection. |
| Aqueous Solutions | Do not discharge to sewer systems. Collect for disposal at an approved waste disposal plant. | Avoid release to the environment. |
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Oxytetracycline
Essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of Calcium Oxytetracycline are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.
When working with this compound, a primary concern is the potential for inhalation of dust particles and direct contact with the skin and eyes.[1] Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are the most effective measures to prevent accidental exposure.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is contingent on the specific laboratory procedures being performed. The following table summarizes the recommended equipment to ensure worker safety.
| Activity | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Chemical-resistant, impervious gloves (inspected prior to use).[1] | Fire/flame resistant and impervious clothing or a standard lab coat.[1] | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] A NIOSH/MSHA approved respirator is advised when handling the powder form. |
| General Laboratory Use | Safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. | Not generally required if work is performed in a well-ventilated area. |
| Cleaning Spills | Tightly fitting safety goggles with side-shields. | Chemical-impermeable gloves. | Fire/flame resistant and impervious clothing. | A full-face respirator or a self-contained breathing apparatus may be necessary depending on the spill size and ventilation. |
Standard Operating Procedures for Safe Handling
To minimize the risk of exposure to this compound, the following operational procedures should be strictly followed:
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with the powdered form, to avoid the formation of dust and aerosols. Ensure that emergency exits and a risk-elimination area are established.
-
Personal Hygiene : Wash hands thoroughly after handling the compound and before leaving the laboratory. Avoid contact with skin and eyes.
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from foodstuff containers and incompatible materials.
Emergency and First Aid Protocols
In the event of accidental exposure, immediate action is crucial. The following first aid measures should be taken:
-
After Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
-
After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a physician.
-
After Eye Contact : Rinse the eyes with pure water for at least 15 minutes and seek medical advice.
-
After Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill and Disposal Management
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Plan
The disposal of this compound must be handled with care to avoid environmental contamination. The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing. Do not allow the substance to contaminate water, foodstuffs, feed, or seed, and do not discharge it into sewer systems.
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
